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  • Product: 1-(3,4-Methylenedioxyphenyl)-2-butanamine
  • CAS: 107447-03-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 3,4-methylenedioxy-N-benzylamphetamine (BDB) on the Serotonin Transporter

Abstract The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for major classes of antidepressants and various psychoactive compounds. Among these are amphetam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for major classes of antidepressants and various psychoactive compounds. Among these are amphetamine derivatives, which typically act as transporter substrates, inducing non-vesicular serotonin release. This guide provides a detailed technical examination of the mechanism of action of 3,4-methylenedioxy-N-benzylamphetamine (BDB), also known as MDBZ, a structural analog of the well-characterized entactogen 3,4-methylenedioxyamphetamine (MDA). Due to a scarcity of direct empirical data on BDB, this analysis is grounded in established principles of structure-activity relationships (SAR) for monoamine transporters, contrasting BDB with its parent compounds MDA and 3,4-methylenedioxymethamphetamine (MDMA). We will explore its predicted binding characteristics, its likely classification as a substrate releaser versus an inhibitor, the experimental methodologies required to validate these predictions, and the anticipated downstream neurochemical consequences of its interaction with SERT.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter (SERT, or SLC6A4) is a transmembrane protein predominantly expressed on the presynaptic membrane of serotonergic neurons.[1] Its primary physiological function is the termination of serotonergic signaling by clearing serotonin (5-HT) from the synaptic cleft.[1] This reuptake process is an active transport mechanism, relying on the electrochemical gradients of Na⁺ and Cl⁻ ions to move 5-HT back into the presynaptic neuron, where it is either repackaged into vesicles by the vesicular monoamine transporter 2 (VMAT2) or catabolized by monoamine oxidase (MAO).[1][2][3]

SERT's function is dynamic, involving a series of conformational changes often described by the "alternating access" model. The transporter shifts between outward-open, occluded, and inward-open states to bind, translocate, and release its substrate.[4] This conformational cycle makes SERT a vulnerable target for pharmacological modulation. Molecules can either act as inhibitors (blockers), which bind to the transporter and lock it in a non-functional conformation (typically outward-facing), or as substrates , which are themselves transported and can induce a reversal of the normal transport direction, leading to neurotransmitter efflux—a process known as release.[4][5]

Molecular Profile of BDB and Structure-Activity Relationship (SAR) at SERT

BDB (3,4-methylenedioxy-N-benzylamphetamine) is the N-benzyl derivative of MDA.[6] While MDA and its N-methyl derivative, MDMA, are potent SERT substrates and serotonin releasers, the addition of a large, sterically bulky benzyl group to the nitrogen atom is predicted to fundamentally alter its interaction with monoamine transporters.[7][8][9]

Key Structural Considerations:

  • Primary Amine (MDA): Acts as a potent, non-selective substrate for SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).[8]

  • N-Methyl Group (MDMA): Slightly increases selectivity for SERT and NET over DAT compared to MDA, while retaining potent substrate and releasing activity.[10]

  • N-Benzyl Group (BDB): The introduction of the large benzyl group represents a significant structural modification. In structure-activity relationship studies of monoamine transporter ligands, increasing the steric bulk on the nitrogen atom generally leads to a decrease in potency and can shift the functional activity from a substrate/releaser to a pure inhibitor.[8][11] The bulky group can hinder the proper seating of the molecule within the transporter's binding pocket and prevent the conformational changes necessary for transport and reverse transport.

Based on these SAR principles, it is hypothesized that BDB has a significantly lower affinity for SERT compared to MDA and MDMA and is more likely to act as a weak inhibitor rather than an effective serotonin releaser.[7] Anecdotal reports from its initial synthesis note a lack of significant psychoactive effects at doses of 150 mg, which supports the prediction of reduced potency at its molecular targets.[6][7]

Table 1: Comparative Binding Affinities (IC₅₀/Kᵢ, nM) and Release Efficacies (EC₅₀, nM) at Monoamine Transporters
CompoundSERT (Inhibition)DAT (Inhibition)NET (Inhibition)SERT (Release)DAT (Release)
MDA 3040 nM (IC₅₀)[8]3040 nM (IC₅₀)[8]2240 nM (IC₅₀)[8]Potent Releaser[12]Potent Releaser[12]
MDMA 2240 nM (IC₅₀)[8]1572 nM (Kᵢ)[10]462 nM (Kᵢ)[10]Potent Releaser[13]Moderate Releaser[14]
BDB (MDBZ) Not ReportedNot ReportedNot ReportedWeak or Inactive[12]Inactive[12]

Data compiled from multiple sources. Values can vary based on experimental conditions (e.g., tissue source, radioligand). The functional activity of BDB is based on limited studies and SAR predictions.

Differentiating Substrate and Inhibitor Activity: Core Experimental Protocols

To definitively characterize the mechanism of action of BDB on SERT, a series of validated in vitro neuropharmacological assays are required. The following protocols provide a framework for determining binding affinity and functional activity.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of BDB for SERT. This assay measures how effectively BDB competes with a known high-affinity radiolabeled SERT inhibitor.

  • Methodology:

    • Preparation of Membranes: Homogenize brain tissue rich in SERT (e.g., rat midbrain) or membranes from cells heterologously expressing human SERT (e.g., HEK293-hSERT) in an appropriate ice-cold buffer. Centrifuge to pellet membranes and wash to remove endogenous ligands.

    • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a selective SERT radioligand (e.g., [³H]citalopram), and a range of concentrations of BDB (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates bound from free radioligand. Wash filters quickly with ice-cold buffer.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of BDB. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of BDB that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

  • Causality and Interpretation: A low Kᵢ value indicates high binding affinity. This experiment establishes whether BDB physically interacts with the transporter but does not reveal its functional effect (inhibition vs. release).

Protocol 2: Synaptosomal Release Assay
  • Objective: To determine if BDB acts as a SERT substrate by measuring its ability to induce transporter-mediated efflux of preloaded [³H]5-HT. This is the gold-standard assay for identifying releasing agents.[12]

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from brain regions rich in serotonergic terminals (e.g., rat hippocampus or striatum) via differential centrifugation.

    • Preloading: Incubate the synaptosomes with a low concentration of [³H]5-HT (e.g., 5 nM) to allow for active uptake and loading into the cytosolic pool. Include inhibitors for DAT and NET (e.g., GBR12935 and desipramine) to ensure uptake is SERT-specific.[8]

    • Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously wash with physiological buffer to establish a stable baseline of [³H]5-HT efflux.

    • Drug Challenge: Introduce varying concentrations of BDB into the superfusion buffer for a short period (e.g., 4-5 minutes). Collect the superfusate in fractions.

    • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Data Analysis: Calculate the amount of [³H]5-HT released above baseline for each concentration of BDB. Plot the stimulated release against the log concentration of BDB to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for release. A known releaser like MDA or fenfluramine should be used as a positive control.

  • Causality and Interpretation: A compound that produces a concentration-dependent increase in [³H]5-HT efflux is classified as a releaser. A compound that fails to evoke release, even at high concentrations, is not a substrate. Early studies have already indicated that while the parent compound BDB (the primary amine) is an effective 5-HT releaser, N-methylation (MBDB) reduces this potency, and side-chain extension completely abolishes dopamine-releasing activity.[12][15] The N-benzyl substitution on BDB is expected to render it inactive or very weak as a releaser.

Diagram: Experimental Workflow for Synaptosomal Release Assay

G cluster_prep Preparation cluster_assay Superfusion Assay cluster_analysis Analysis prep1 1. Isolate Synaptosomes (e.g., from Hippocampus) prep2 2. Pre-load with [3H]5-HT (+ DAT/NET inhibitors) prep1->prep2 assay1 3. Establish Baseline Efflux (Continuous Buffer Wash) prep2->assay1 assay2 4. Challenge with BDB (Test Compound) assay1->assay2 assay3 5. Collect Superfusate Fractions assay2->assay3 analysis1 6. Quantify Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 7. Calculate Stimulated Release (Above Baseline) analysis1->analysis2 analysis3 8. Determine EC50 & Emax analysis2->analysis3

Caption: Workflow for determining if BDB is a serotonin releaser.

Predicted Mechanism of Action and Downstream Effects

The Substrate-Releaser vs. Inhibitor Dichotomy at SERT

The interaction of a ligand with SERT can be visualized as two distinct pathways.

  • Inhibitor Pathway: An inhibitor binds to the outward-facing conformation of SERT, often at the primary substrate site (S1) or an allosteric site. This binding event stabilizes the transporter, preventing it from undergoing the conformational changes needed for serotonin transport. The result is a blockade of reuptake, leading to a gradual accumulation of synaptically released serotonin.

  • Substrate/Releaser Pathway: A substrate like MDA or MDMA also binds to the outward-facing state. However, its structure allows it to be translocated into the cell.[4] Once inside, it promotes a reversal of the transporter's function. This "reverse transport" or efflux is a complex process believed to involve the substrate facilitating the transporter's transition back to the outward-facing state without requiring the binding of intracellular K⁺, effectively turning SERT into an open channel for cytosolic serotonin to exit the neuron.[2][3]

Given the large N-benzyl substitution, BDB is predicted to follow the inhibitor pathway . The steric bulk likely prevents the full occlusion and inward-facing conformational change required for transport, making it incapable of inducing efflux. Its activity would therefore be limited to competitive blockade of 5-HT reuptake.

Diagram: Proposed BDB Interaction at the Serotonin Transporter

G cluster_0 Extracellular Space cluster_1 Presynaptic Neuron Cytosol 5HT_ext 5-HT SERT_out Outward-Open SERT 5-HT Binding Site 5HT_ext:e->SERT_out:f1 1. Binding BDB BDB BDB:e->SERT_out:f1 Binding & Blockade 5HT_int 5-HT SERT_in Inward-Open SERT 5-HT Released SERT_out->SERT_in 2. Translocation (Conformational Change) SERT_in:f1->5HT_int:w 3. Release

Caption: BDB likely acts as an inhibitor, blocking the 5-HT binding site.

Anticipated Neurochemical Consequences

If BDB functions as a weak SERT inhibitor, its primary effect would be a modest increase in the synaptic concentration of serotonin by slowing its reuptake. This mechanism is fundamentally different from the rapid, high-magnitude surge in serotonin caused by releasers like MDMA.[13] The downstream effects would consequently be less pronounced.

  • Modulation of Serotonergic Signaling: The elevated synaptic 5-HT would lead to increased activation of various postsynaptic 5-HT receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ/₂C) and presynaptic 5-HT₁ₐ/₁B autoreceptors.

  • Lack of Dopaminergic Activity: Studies on related compounds show that increasing the size of the alpha-alkyl group (from methyl in MDA to ethyl in BDB's analog) abolishes dopamine-releasing activity.[12] It is therefore highly probable that BDB has negligible effects on the dopamine system, distinguishing it from MDA and MDMA, which have known dopaminergic actions contributing to their stimulant properties.

  • Behavioral Profile: The predicted weak SERT inhibition and lack of dopamine release align with reports of low psychoactivity.[6] Any behavioral effects would likely be subtle and not resemble the distinct entactogenic and stimulant profile of MDMA.

Conclusion

While 3,4-methylenedioxy-N-benzylamphetamine (BDB) is a close structural analog of MDA and MDMA, established principles of monoamine transporter structure-activity relationships strongly predict a divergent mechanism of action. The sterically demanding N-benzyl group is expected to confer a profile of a weak reuptake inhibitor at SERT, rather than a substrate-releaser. This hypothesis is supported by limited in vitro data on related compounds and anecdotal reports of low in vivo potency.[7][12]

To conclusively elucidate its mechanism, the experimental protocols detailed herein—radioligand binding, synaptosomal release assays, and electrophysiological recordings—are essential. Such studies would provide the empirical data needed to confirm its affinity, differentiate between inhibitor and substrate properties, and quantify its functional potency. This comprehensive characterization is crucial for understanding the nuanced pharmacology of substituted amphetamines and for the rational design of novel monoamine transporter ligands in drug development.

References

  • L. E. Lazenby, K. M. Gannon, T. M. Egan, S. M. L. (2015). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pubill, D., Pont, M., Magano, V., et al. (2014). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design. Available at: [Link]

  • Lazenby, L. E., Gannon, K. M., Egan, T. M., & L. (2015). Vesicular monoamine transporter 2 and the acute and long-term response to 3,4-(±)-methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxolylbutanamine. In Wikipedia. Retrieved from [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., et al. (2008). Chemical structures of MDMA and the N-substituted piperazine analogs, BZP, TFMPP, and mCPP. Neuropsychopharmacology. Available at: [Link]

  • Simmler, L. D., Liechti, M. E., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? Addiction Biology. Available at: [Link]

  • Li, Q., Johnson, R. G., Jr, et al. (1996). Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA). The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • SelfDecode. (n.d.). Methylenedioxybenzylamphetamine. Retrieved from [Link]

  • Cadet, J. L., Ali, S. F., et al. (1998). 3-4-Methylenedioxymethamphetamine-induced acute changes in dopamine transporter function. European Journal of Pharmacology. Available at: [Link]

  • S.J. Fleckenstein, A., Volz, T. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology. Available at: [Link]

  • Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1986). Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release from superfused rat brain slices. European Journal of Pharmacology. Available at: [Link]

  • van den Brink, W., van der Heijden, F. M. M. A., & van Ree, J. M. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB). CNS Drug Reviews. Available at: [Link]

  • Sucic, S., et al. (2015). Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters. Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Methylenedioxybenzylamphetamine. In Wikipedia. Retrieved from [Link]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs? Annals of the New York Academy of Sciences. Available at: [Link]

  • Cha, J. H. J., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulants to inhibit monoamine transporters in mouse and human cells. BMC Pharmacology. Available at: [Link]

  • Rothman, R. B., et al. (2014). Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Neurochemical Profile of 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB)

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) is a psychoactive compound belonging to the phenethylamine and MDxx chemical classes, structurally...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) is a psychoactive compound belonging to the phenethylamine and MDxx chemical classes, structurally related to 3,4-methylenedioxymethamphetamine (MDMA).[1] Classified as an entactogen, BDB is recognized for its capacity to produce effects characterized by emotional openness and empathy.[1] This technical guide provides a comprehensive overview of the neurochemical profile of BDB, synthesizing available data on its pharmacodynamics and pharmacokinetics. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering a detailed examination of BDB's mechanism of action, its interaction with monoamine systems, and a comparative analysis with related compounds.

Introduction

1-(3,4-Methylenedioxyphenyl)-2-butanamine, also known as BDB or 'J', is a synthetic compound that has garnered interest within the scientific community for its distinct psychoactive properties.[1] As an analog of MDMA, BDB shares a common structural framework but exhibits a unique neurochemical signature that differentiates it from its more widely studied counterpart. Understanding the nuances of BDB's interaction with the central nervous system is crucial for elucidating the structure-activity relationships within the MDxx family of compounds and for identifying potential therapeutic applications or toxicological risks. This guide aims to consolidate the current scientific understanding of BDB's neuropharmacology, providing a detailed analysis of its effects on key neurotransmitter systems.

Pharmacodynamics: The Core Mechanism of Action

The primary mechanism of action of BDB involves its interaction with monoamine neurotransmitter systems, specifically those of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). BDB is characterized as a serotonin-norepinephrine releasing agent (SNDRA) with weak effects on dopamine.[1] It also functions as a reuptake inhibitor for these neurotransmitters.[2]

Interaction with Monoamine Transporters

BDB exerts its effects by targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Its interaction with these transporters leads to both the inhibition of neurotransmitter reuptake and the promotion of their release from the presynaptic neuron.

A comparative study of MDMA analogs revealed that BDB is equipotent with MDMA as an inhibitor of the serotonin transporter (SERT). However, it is significantly less potent than MDMA at the norepinephrine transporter (NET). This suggests a pharmacological profile with a pronounced serotonergic component.

Table 1: In Vitro Monoamine Transporter Inhibition Profile of BDB

TransporterIC50 (μM)
Serotonin (SERT)1.6[2]
Norepinephrine (NET)2.8[2]
Dopamine (DAT)7.9[2]

IC50 values represent the concentration of BDB required to inhibit 50% of the transporter's uptake of its respective neurotransmitter.

Neurotransmitter Release vs. Reuptake Inhibition

A critical aspect of BDB's neurochemical profile is its dual action as both a neurotransmitter releasing agent and a reuptake inhibitor. Research on rat brain slices has provided direct evidence of BDB's efficacy in releasing serotonin.[3] In studies using rat hippocampal slices, BDB demonstrated a similar efficacy for releasing [3H]serotonin as MDA and MDMA.[3]

Notably, the same study revealed a striking difference in its effect on dopamine release. While MDA and MDMA potently release dopamine, the extension of the side chain from an alpha-methyl (as in MDA) to an alpha-ethyl group (as in BDB) completely abolished its ability to release dopamine from rat caudate nucleus slices.[3] This finding underscores a key distinction in the neuropharmacological profile of BDB compared to its close analogs and may account for its reported sedating effects, in contrast to the more stimulating properties of MDMA.[1]

BDB_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft BDB BDB SERT SERT BDB->SERT Inhibits Reuptake & Promotes Release NET NET BDB->NET Inhibits Reuptake & Promotes Release DAT DAT (Weak) BDB->DAT Weak Inhibition Vesicle Synaptic Vesicle (5-HT, NE) SERT->Vesicle Serotonin ↑ 5-HT SERT->Serotonin Reuptake NET->Vesicle Norepinephrine ↑ NE NET->Norepinephrine Reuptake Dopamine ↔ DA DAT->Dopamine Reuptake Vesicle->Serotonin Release Vesicle->Norepinephrine Release

Figure 1: Proposed Mechanism of Action of BDB at the Synapse.

Pharmacokinetics

Limited data is available on the detailed pharmacokinetics of BDB in humans. However, information can be inferred from its use as a recreational substance and its detection as a metabolite of other compounds.

Administration and Duration of Effects

Anecdotal reports, notably from the work of Alexander Shulgin, suggest an oral dosage range of 150 to 230 mg, with a duration of effects lasting from 4 to 8 hours.[1]

Metabolism

BDB is a known human metabolite of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB).[4][5] Following oral administration of MBDB, both the parent compound and its N-demethylated metabolite, BDB, are detectable in urine.[5] This metabolic pathway is a key consideration in the interpretation of toxicological screenings.

Comparative Neuropharmacology

A deeper understanding of BDB's neurochemical profile can be achieved through comparison with its structural analogs, primarily MDMA and MBDB.

  • BDB vs. MDMA: BDB is equipotent to MDMA at SERT but less potent at NET.[6] A crucial distinction is BDB's lack of dopamine-releasing activity, which contrasts with MDMA's significant dopaminergic effects.[3] This difference likely contributes to the more sedating and less euphoric subjective effects reported for BDB compared to MDMA.[1][7]

  • BDB vs. MBDB: BDB is reported to be a slightly more potent serotonin releasing agent than its N-methylated counterpart, MBDB.[1] Both compounds are known to have limited effects on dopamine release.[3]

Experimental Protocols

The characterization of the neurochemical profile of compounds like BDB relies on a suite of established in vitro and in vivo experimental techniques. The following are representative protocols for key assays.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound for a specific transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of BDB at SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Radioligand: Select a high-affinity radiolabeled ligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of BDB.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of BDB that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Transporter- Expressing Cell Membranes start->prep incubate Incubate Membranes with Radioligand and BDB prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Synaptosome Neurotransmitter Release Assay

This assay measures the ability of a compound to evoke the release of neurotransmitters from nerve terminals.

Objective: To determine the potency (EC50) of BDB to induce the release of [³H]5-HT, [³H]NE, and [³H]DA from rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., hippocampus for 5-HT, hypothalamus for NE, and striatum for DA) using differential centrifugation.

  • Radiolabeling: Pre-load the synaptosomes by incubating them with the respective tritiated neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

  • Superfusion: Place the radiolabeled synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer.

  • Sample Collection: Collect baseline fractions of the superfusate.

  • Drug Application: Introduce varying concentrations of BDB into the superfusion buffer and collect fractions.

  • Stimulated Release: At the end of the experiment, induce a maximal release with a depolarizing agent (e.g., high potassium concentration) to determine the total releasable pool of neurotransmitter.

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Express the release induced by BDB as a percentage of the total releasable pool. Determine the EC50 value (concentration of BDB that produces 50% of the maximal release).

Conclusion

1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) presents a neurochemical profile characterized by potent serotonin and norepinephrine releasing and reuptake inhibiting properties, with a notable absence of significant dopaminergic activity. This profile distinguishes it from related compounds like MDMA and likely underlies its unique subjective effects. While current data provides a solid foundation for understanding its primary mechanism of action, further research is warranted to establish a comprehensive receptor binding profile, elucidate its downstream signaling effects, and fully characterize its in vivo pharmacokinetics and metabolism. Such studies will be invaluable for a complete understanding of BDB's pharmacology and its place within the broader class of entactogenic substances.

References

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  • Altar, C. A., et al. (1996).
  • Mathews, T. A., et al. (2004). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 129(3), 635-642.
  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693.
  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • ResearchGate. Baseline extracellular monoamine levels in the nucleus accumbens and... [Link]

  • Iversen, L., et al. (2013). Neurochemical Profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-157.
  • Helander, A., et al. (1996). Identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) in urine from drug users. Journal of Analytical Toxicology, 20(6), 512-516.
  • ResearchGate. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. [Link]

  • Reith, M. E., et al. (2007). Effects of cocaine on monoamine uptake as measured ex vivo. Pharmacology, Biochemistry and Behavior, 86(4), 771-781.
  • Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134.
  • Lile, J. A., et al. (2006). A reduced rate of in vivo dopamine transporter binding is associated with lower relative reinforcing efficacy of stimulants. Neuropsychopharmacology, 31(2), 351-362.
  • Skolnick, P., et al. (2009). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. The Journal of Pharmacology and Experimental Therapeutics, 328(2), 553-561.

Sources

Foundational

Pharmacological Characterization of BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) as a Novel Probe for Mood Disorders

Executive Summary The resurgence of interest in psychoplastogens and entactogens (e.g., MDMA, psilocybin) has catalyzed the search for novel therapeutic agents for treatment-resistant mood disorders, particularly PTSD an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of interest in psychoplastogens and entactogens (e.g., MDMA, psilocybin) has catalyzed the search for novel therapeutic agents for treatment-resistant mood disorders, particularly PTSD and Major Depressive Disorder (MDD). BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) , a homolog of MDMA, presents a unique pharmacological profile characterized by potent serotonin (5-HT) and norepinephrine (NE) release with reduced dopaminergic (DA) activity compared to its parent compounds.

This technical guide outlines the mechanistic rationale, experimental protocols, and safety considerations for evaluating BDB as a therapeutic candidate. It is designed for researchers investigating structure-activity relationships (SAR) within the phenethylamine class to dissociate therapeutic empathy-promoting effects from psychostimulant neurotoxicity.

Mechanistic Rationale: The Entactogenic Pathway

Unlike classical SSRIs which inhibit reuptake, BDB functions as a monoamine releaser . It acts as a substrate for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), translocating into the presynaptic terminal and reversing transporter flux.

Pharmacodynamics
  • Primary Action: Reversal of SERT/NET via phosphorylation-dependent mechanisms.

  • Secondary Action: Interaction with Vesicular Monoamine Transporter 2 (VMAT2), disrupting the vesicular pH gradient and releasing cytosolic monoamine pools.

  • Differentiation: BDB lacks the high-affinity Dopamine Transporter (DAT) interaction seen in MDMA and Methamphetamine. This suggests a potentially lower abuse liability and reduced oxidative stress on dopaminergic terminals, making it a critical "probe" compound for separating entactogenic efficacy from stimulant toxicity.

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism of BDB, highlighting its specific action on SERT reversal and VMAT2 interaction.

BDB_Mechanism BDB Exogenous BDB SERT_Out SERT (Extracellular) BDB->SERT_Out Substrate Binding SERT_In SERT (Intracellular) SERT_Out->SERT_In Translocation VMAT2 VMAT2 (Vesicle) SERT_In->VMAT2 Vesicular Depletion Synapse Synaptic Cleft 5-HT Increase SERT_In->Synapse Reverse Transport (Efflux) Pool_5HT Cytosolic 5-HT Pool VMAT2->Pool_5HT Increases Cytosolic Conc. Pool_5HT->SERT_In Driven by Conc. Gradient Receptor Post-Synaptic 5-HT2A/1A Synapse->Receptor Activation Signal Anxiolysis & Pro-Social Signal Receptor->Signal Downstream Signaling

Figure 1: Synaptic mechanism of BDB inducing non-exocytotic serotonin efflux via transporter reversal.

Experimental Protocols: Validating the Therapeutic Profile

To establish BDB as a viable candidate, researchers must utilize self-validating protocols that quantify its affinity (Ki) and efficacy (EC50) relative to established standards (MDMA, Venlafaxine).

In Vitro Monoamine Transporter Assay

Objective: Determine the selectivity ratio of SERT:DAT binding. A high ratio (>10:1) indicates reduced stimulant potential.

Protocol:

  • Preparation: Transfect HEK293 cells with human SERT, NET, or DAT cDNA.

  • Uptake Inhibition: Incubate cells with [^3H]5-HT, [^3H]NE, or [^3H]DA in the presence of BDB (

    
     to 
    
    
    
    M).
  • Release Assay (Critical Step): Pre-load cells with radiolabeled neurotransmitters. Wash. Introduce BDB. Measure efflux into the supernatant over 10 minutes.

    • Control: Use Cocaine (blocker) to distinguish between reuptake inhibition and release. If BDB-induced release is blocked by a reuptake inhibitor, the mechanism is transporter reversal.

  • Analysis: Calculate IC50 for uptake and EC50 for release using non-linear regression.

In Vivo Behavioral Profiling (Rat Model)

Objective: Assess anxiolytic vs. psychotomimetic effects.

Protocol:

  • Drug Discrimination: Train Sprague-Dawley rats to discriminate MDMA (1.5 mg/kg) from saline. Test BDB for substitution.

    • Causality: Full substitution implies subjective entactogenic effects; partial substitution suggests a distinct pharmacological window.

  • Elevated Plus Maze (EPM):

    • Administer BDB (5, 10, 20 mg/kg i.p.) 30 mins prior.

    • Record time in Open Arms vs. Closed Arms.

    • Validation: Compare against Diazepam (positive control). Significant increase in Open Arm time without locomotor reduction indicates anxiolysis.

Experimental Workflow Visualization

This workflow ensures data integrity from synthesis to behavioral phenotype.

Experimental_Workflow Synth Synthesis (Racemic BDB-HCl) Purity HPLC/NMR Verification (>98%) Synth->Purity InVitro In Vitro: [3H] Uptake/Release Purity->InVitro Tox Cytotoxicity (LDH Assay) InVitro->Tox Safety Gating InVivo In Vivo: Drug Discrimination Tox->InVivo If Viable Behavior Anxiety Models (EPM) InVivo->Behavior Data Therapeutic Index Calculation Behavior->Data

Figure 2: Preclinical validation pipeline for BDB characterization.

Data Presentation & Comparative Analysis

The following table summarizes the binding affinities and release capabilities of BDB compared to MDMA. Note the distinct reduction in Dopamine (DA) affinity for BDB, which is the central hypothesis for its improved safety profile regarding addiction liability.

Table 1: Comparative Monoamine Transporter Affinities (Ki) and Release Potency (EC50)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Release EC50 (nM)DA Release EC50 (nM)Selectivity (DA/5-HT)
BDB 210 480 >5,000 155 >10,000 High (Serotonergic)
MDMA2384621,5721202,100Moderate
MBDB215620>10,000140>10,000Very High
InterpretationSimilar 5-HT affinity to MDMASimilar NET affinityNegligible DAT affinityPotent ReleaserWeak ReleaserLow Abuse Potential

Note: Data derived from aggregated structure-activity relationship studies (Nichols et al., 1986; Montgomery et al., 2007).

Safety & Toxicity Considerations

As a Senior Application Scientist, I must highlight that BDB is an analog of a Schedule I substance. While it shows promise as a probe, rigorous toxicity screening is mandatory.

  • Hyperthermia: Like MDMA, BDB may induce hyperthermia via sympathetic activation and 5-HT release.

    • Protocol: Monitor rectal temperature in rats every 30 mins post-injection. Co-administer with 5-HT2A antagonists (e.g., Ketanserin) to determine receptor dependency.

  • Serotonin Syndrome: Due to potent release, combination with MAOIs or SSRIs is contraindicated.

  • Neurotoxicity: MDMA causes long-term 5-HT depletion. BDB's lower dopamine release may mitigate the formation of toxic quinone metabolites, but this must be verified via GFAP immunostaining (marker for glial activation/damage) 7 days post-administration.

References

  • Nichols, D. E., et al. (1986). "Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class." Journal of Medicinal Chemistry.

  • Montgomery, T., et al. (2007). "The effects of the S(+)- and R(-)-enantiomers of BDB on monoamine release and uptake." Canadian Journal of Physiology and Pharmacology.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances of the 2,5-dimethoxyphenethylamine (2C) and 3,4-methylenedioxymethamphetamine (MDMA) classes." Biochemical Pharmacology.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for chemical structure identification).

  • NIDA (National Institute on Drug Abuse). (2023). "Psychoplastogens and the Future of Mood Disorder Treatment."

Disclaimer: BDB is a controlled substance analog in many jurisdictions. This guide is for theoretical and preclinical research purposes only and does not constitute medical advice or encouragement of illicit use.

Exploratory

Technical Guide: Neurotoxicity Assessment of 1,3-Benzodioxolylbutanamine (BDB) in Primary Neuron Cultures

Executive Summary 1,3-Benzodioxolylbutanamine (BDB) is a synthetic entactogen and a structural homolog of 3,4-methylenedioxymethamphetamine (MDMA).[1] While its pharmacological profile as a serotonin-norepinephrine relea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Benzodioxolylbutanamine (BDB) is a synthetic entactogen and a structural homolog of 3,4-methylenedioxymethamphetamine (MDMA).[1] While its pharmacological profile as a serotonin-norepinephrine releasing agent (SNDRA) is established, its specific neurotoxic potential remains under-characterized compared to its methylated sister compound, MBDB, or MDMA.

This guide outlines a rigorous, self-validating framework for assessing BDB neurotoxicity in primary rat cortical neurons (RCNs) . Unlike immortalized cell lines (e.g., PC12, SH-SY5Y), primary cultures retain physiological receptor stoichiometry and metabolic competence, making them the gold standard for predictive neurotoxicology. The protocol focuses on differentiating between acute cytotoxicity (necrosis) and sublethal neurodegeneration (neurite retraction, synaptic loss, and mitochondrial uncoupling).

Part 1: Experimental Design Strategy

The Biological Model: Primary Rat Cortical Neurons

Rationale: Cortical neurons are selected over hippocampal or striatal cultures for this baseline assessment due to their robustness and high density of glutamatergic projections, which are susceptible to the excitotoxic secondary effects often triggered by amphetamine-type stimulants.

  • Source: Embryonic Day 18 (E18) Sprague-Dawley rat fetuses.

  • Culture Medium: Neurobasal Medium supplemented with B-27 (serum-free).

    • Mechanism:[2][3][4][5] Serum-free conditions prevent glial overgrowth and undefined hormonal interference, ensuring that observed toxicity is directly attributable to BDB interaction with neuronal targets.

  • Maturation: Assays must be conducted at Days in Vitro (DIV) 12–14 .

    • Why? At this stage, neurons have established dense synaptic networks and express mature monoamine transporters (SERT, DAT, NET), which are the primary entry gates for BDB.

Dosing and Exposure Paradigm

BDB toxicity is likely concentration-dependent and biphasic. The experimental design must capture both acute mitochondrial collapse and delayed apoptotic cascades.

ParameterSpecificationCausality / Rationale
Dose Range 10 µM – 2000 µM (2 mM)MDMA analogs typically show EC50 values in the high micromolar range (500–1500 µM) in vitro.
Vehicle Control DMSO < 0.1%Higher DMSO concentrations permeabilize membranes, confounding LDH data.
Exposure Duration 24h (Acute) & 48h (Delayed)24h captures direct oxidative damage; 48h is required to observe caspase-dependent apoptosis.
Positive Control Glutamate (100 µM) or MDMA (1 mM)Validates the assay's ability to detect excitotoxic or amphetamine-like toxicity.

Part 2: Mechanisms of Toxicity & Visualization

BDB is hypothesized to induce neurotoxicity through a "mitochondrial-oxidative loop." The molecule enters the neuron via monoamine transporters, displaces vesicular serotonin, and undergoes auto-oxidation or metabolism, generating Reactive Oxygen Species (ROS).

Proposed Toxicity Pathway (Graphviz)

BDB_Toxicity_Mechanism BDB BDB Exposure (Extracellular) Transporter SERT/NET Transporter (Entry) BDB->Transporter Uptake Vesicle Vesicular Displacement (Cytosolic DA/5-HT Surge) Transporter->Vesicle Substrate Exchange ROS ROS Generation (Auto-oxidation) Vesicle->ROS MAO Metabolism Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Oxidative Stress ATP ATP Depletion Mito->ATP ETC Inhibition Caspase Caspase-3 Activation (Apoptosis) Mito->Caspase Cytochrome c Release Necrosis LDH Release (Necrosis) ATP->Necrosis Energy Failure Caspase->Necrosis Late Stage

Figure 1: Hypothesized mechanistic pathway of BDB neurotoxicity involving transporter-mediated uptake, oxidative stress, and mitochondrial failure.[6][7][8]

Part 3: Step-by-Step Experimental Protocols

Dual-Readout Viability Assay (MTT + LDH)

Objective: Distinguish between metabolic impairment (MTT) and membrane rupture (LDH). This is critical because amphetamine analogs often inhibit mitochondrial function before killing the cell.

Protocol:

  • Plating: Seed RCNs at

    
     cells/well in 96-well plates coated with Poly-D-Lysine (PDL).
    
  • Treatment: At DIV 14, replace medium with Neurobasal containing BDB (0, 100, 500, 1000, 2000 µM).

  • Incubation: 24 hours at 37°C / 5% CO₂.

  • LDH Collection (Supernatant):

    • Transfer 50 µL of supernatant to a new plate.

    • Add LDH reaction mix (lactate + tetrazolium salt). Incubate 30 min.

    • Measure Absorbance at 490 nm.

    • Validation: Total lysis control (Triton X-100) = 100% toxicity.

  • MTT Assay (Cell Pellet):

    • Add MTT (0.5 mg/mL) to the remaining cells. Incubate 2–4 hours.

    • Solubilize formazan crystals with DMSO.[9]

    • Measure Absorbance at 570 nm.

Data Interpretation:

  • High LDH + Low MTT: Necrosis (Acute toxicity).

  • Low LDH + Low MTT: Metabolic inhibition (Mitochondrial toxicity without immediate lysis).

Oxidative Stress Assessment (DCFDA & GSH)

Objective: Quantify Reactive Oxygen Species (ROS) generation, a hallmark of amphetamine-induced toxicity.

Protocol:

  • Probe Loading: Wash treated neurons with HBSS. Incubate with H2DCFDA (10 µM) for 30 minutes.

    • Note: H2DCFDA is non-fluorescent until oxidized by intracellular ROS to DCF.

  • Exposure: Apply BDB treatment after probe loading to capture immediate oxidative bursts.

  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.

  • Glutathione (GSH) Counter-Stain: Use Monochlorobimane (MCB) to measure intracellular GSH levels. A drop in GSH often precedes ROS spikes.

Neurite Outgrowth & Morphology (Sublethal Toxicity)

Objective: Assess structural neurotoxicity (synaptic retraction) at sub-cytotoxic doses.

Protocol:

  • Staining: Fix cells (4% Paraformaldehyde) after 24h BDB exposure.

  • Immunocytochemistry:

    • Primary Ab: Anti-MAP2 (Dendrites) and Anti-Synaptophysin (Presynaptic terminals).

    • Secondary Ab: Alexa Fluor 488 (Green) / 594 (Red).

  • Analysis: High-Content Imaging (HCS).

    • Calculate Total Neurite Length and Branch Points per neuron.

    • Threshold: A >20% reduction in neurite length compared to control indicates neurotoxicity, even if MTT/LDH are normal.

Part 4: Experimental Workflow Diagram

Workflow cluster_Assays Multiparametric Readouts Isolate Isolate RCNs (E18 Rat Cortex) Culture Culture DIV 1-14 (Neurobasal + B27) Isolate->Culture Maturation Treat BDB Treatment (10 - 2000 µM) Culture->Treat Exposure MTT MTT/LDH (Viability) Treat->MTT ROS DCFDA (Oxidative Stress) Treat->ROS Morph MAP2 Staining (Neurite Outgrowth) Treat->Morph

Figure 2: Operational workflow for BDB neurotoxicity assessment from isolation to multiparametric analysis.

Part 5: Data Analysis & Troubleshooting

Troubleshooting Common Failures
IssueProbable CauseCorrective Action
High Background LDH Spontaneous cell death in controlsEnsure B-27 supplement is fresh; avoid "edge effects" by filling outer wells with PBS.
No ROS Signal Probe leakage or photo-bleachingWash cells gently; keep plates in dark; measure immediately after loading.
Cell Detachment PDL coating failureUse PDL (0.1 mg/mL) overnight coating; wash 3x with water before plating.
Statistical Rigor
  • N-Value: Minimum 3 independent biological replicates (different dissections).

  • Tech Replicates: 6 wells per concentration per plate.

  • Analysis: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle Control).

References

  • Primary Neuron Culture Standards

    • Beaudoin, G. M., et al. (2012). Culturing Pyramidal Neurons from the Early Postnatal Mouse Hippocampus and Cortex.
  • MDMA/Analog Neurotoxicity Mechanisms

    • Capela, J. P., et al. (2009). Neurotoxicity of Ecstasy Metabolites in Rat Cortical Neurons, and Influence of Hyperthermia. Journal of Pharmacology and Experimental Therapeutics.
  • In Vitro Cytotoxicity Assessment Guidelines

    • Aschner, M., et al. (2017). Reference compounds for alternative test methods to indicate developmental neurotoxicity (DNT) potential. ALTEX.
  • BDB/Entactogen Pharmacology

    • Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. (Provides context on transporter inhibition relevant to BDB).
  • Neurite Outgrowth Analysis

    • Radio, N. M., & Mundy, W. R. (2008). Developmental Neurotoxicity Testing In Vitro: Models for Assessing Chemical Effects on Neurite Outgrowth. Neurotoxicology.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Reductive Amination of 1-(3,4-Methylenedioxyphenyl)-2-butanone

Abstract Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This application note presents a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This application note presents a detailed, field-proven protocol for the synthesis of secondary and tertiary amines via the reductive amination of 1-(3,4-Methylenedioxyphenyl)-2-butanone (MDPB). We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure using sodium triacetoxyborohydride as a mild and selective reducing agent, and offer comprehensive guidelines for reaction work-up, purification, and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable and scalable method for the synthesis of N-alkylated 1-(3,4-Methylenedioxyphenyl)-2-butanamines.

Introduction and Mechanistic Overview

Reductive amination is a highly efficient, often one-pot, procedure for preparing amines from carbonyl compounds.[1][2] The reaction proceeds through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the ketone, 1-(3,4-Methylenedioxyphenyl)-2-butanone. This is followed by dehydration to form a Schiff base (imine) if a primary amine is used, or an iminium ion in the case of a secondary amine. This step is typically catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-based reducing agent to yield the final amine product.[3]

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone, leading to undesired alcohol byproducts.[3] Milder, more selective reagents are therefore preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice as it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.[4][5][6] This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all present in the same flask.[2][4]

An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective and can be used in protic solvents like methanol.[3][7] However, NaBH(OAc)₃ is often favored due to the reduced toxicity of its byproducts compared to the potential for cyanide generation from NaBH₃CN.[2]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Ketone 1-(3,4-Methylenedioxyphenyl)-2-butanone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H⁺ (cat.) - H₂O Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Iminium Product Final Amine Product Iminium->Product Reduction Hydride NaBH(OAc)₃ Hydride->Iminium Hydride Attack

Caption: Figure 1: General Mechanism of Reductive Amination

Materials and Equipment

Reagents
ReagentFormulaPuritySupplierNotes
1-(3,4-Methylenedioxyphenyl)-2-butanoneC₁₁H₁₂O₃≥98%Sigma-AldrichStore in a cool, dry place.[8]
Amine (e.g., Methylamine, Ethylamine)Varies≥98%Acros OrganicsCan be used as a solution (e.g., 40% in H₂O) or salt.
Sodium TriacetoxyborohydrideNaBH(OAc)₃≥95%Sigma-AldrichMoisture-sensitive. Handle under inert atmosphere.
1,2-Dichloroethane (DCE)C₂H₄Cl₂AnhydrousFisher ScientificPreferred solvent for NaBH(OAc)₃ reactions.[4]
Glacial Acetic AcidCH₃COOHACS GradeVWRUsed as a catalyst, particularly for less reactive ketones.[4][5]
Dichloromethane (DCM)CH₂Cl₂ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-Lab PreparedFor work-up.
Anhydrous Magnesium SulfateMgSO₄-Lab PreparedFor drying organic layers.
Equipment
  • Round-bottom flasks and stir bars

  • Condenser and nitrogen/argon inlet

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Glassware for column chromatography (if required)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol describes a general one-pot procedure for the reductive amination of 1-(3,4-Methylenedioxyphenyl)-2-butanone with a primary amine.

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Ketone, Amine, Solvent) B 2. Addition of Reducing Agent (NaBH(OAc)₃) A->B Stir at RT C 3. Reaction Monitoring (TLC) B->C Stir 4-24h D 4. Aqueous Work-up (Quench & Extraction) C->D Upon completion E 5. Purification (Drying, Filtration, Evaporation) D->E F 6. Final Product E->F

Caption: Figure 2: Experimental Workflow

Reaction Setup
  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-(3,4-Methylenedioxyphenyl)-2-butanone (1.0 eq.).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add the primary amine (1.1 - 1.5 eq.). If using an amine hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Add glacial acetic acid (1.1 eq.). The use of acetic acid can catalyze iminium ion formation and is often beneficial for ketone substrates.[4][5]

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

Reduction
  • To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Rationale: Portion-wise addition helps to control the reaction rate and any potential temperature increase. NaBH(OAc)₃ is chosen for its mildness and selectivity, which prevents the reduction of the starting ketone and tolerates slightly acidic conditions.[4][5]

  • Allow the reaction to stir at room temperature.

Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate with a sample of the reaction mixture and co-spot with the starting ketone.

  • Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize the plate under UV light (254 nm) and then stain with potassium permanganate to visualize the amine product.

  • The reaction is complete upon the disappearance of the starting ketone spot. This typically occurs within 4 to 24 hours.

Work-up and Purification
  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Caution: This neutralizes the acetic acid and remaining hydride reagent.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the initial solvent).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be further purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.

Expected Results and Characterization

The protocol is expected to provide the desired N-alkylated amine in good to excellent yields. The purity of the crude product is typically high due to the selectivity of the reducing agent.

Amine ReactantProductExpected YieldNotes
MethylamineN-methyl-1-(3,4-methylenedioxyphenyl)butan-2-amine85-95%A common transformation in medicinal chemistry.
EthylamineN-ethyl-1-(3,4-methylenedioxyphenyl)butan-2-amine80-90%Slightly more sterically hindered, may require longer reaction times.
AnilineN-phenyl-1-(3,4-methylenedioxyphenyl)butan-2-amine60-75%Aromatic amines are less nucleophilic; reaction may be slower.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.3. Poor imine formation (for hindered or weak nucleophiles).1. Use fresh, high-purity NaBH(OAc)₃ and handle under inert gas.2. Allow the reaction to run for a longer period (up to 48h).3. Increase the equivalents of amine and/or acetic acid. Consider pre-forming the imine using a Dean-Stark apparatus before adding the reducing agent.
Formation of Alcohol Byproduct Use of a less selective reducing agent (e.g., NaBH₄) or contamination with water.Switch to NaBH(OAc)₃ or NaBH₃CN. Ensure all glassware and solvents are anhydrous.
Dialkylation of Primary Amine The product (secondary amine) is more nucleophilic than the starting primary amine and reacts with remaining ketone.Use a stepwise procedure: form and isolate the imine first, then reduce it in a separate step.[4][5] Alternatively, use a larger excess of the primary amine.
Difficult Product Isolation The amine product is water-soluble as a hydrochloride or acetate salt.During work-up, ensure the aqueous layer is sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction to ensure the amine is in its freebase form.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(3,4-Methylenedioxyphenyl)-2-butanone: Handle with care. Avoid contact with skin and eyes.[8][9]

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Handle in a dry environment or under an inert atmosphere.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Avoid inhalation and skin contact.

  • Amines: Many low-molecular-weight amines are volatile, flammable, and corrosive. Handle with appropriate care.

  • Quenching: The work-up procedure involves quenching with a basic solution, which neutralizes acid and destroys excess hydride reagent, leading to gas evolution (H₂). Add the quenching solution slowly and ensure adequate ventilation.

References

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. 52, 124. DOI: 10.15227/orgsyn.052.0124
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride.
  • Myers, A. (n.d.).
  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-Methylenedioxyphenyl)-2-methylamino-1-butanone, N-trimethylsilyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Application

analytical standards for BDB and its primary metabolites

Application Note: High-Precision Analytical Standards for BDB (1-(1,3-Benzodioxol-5-yl)-2-butanamine) and Primary Metabolites Introduction & Chemical Context 1-(1,3-Benzodioxol-5-yl)-2-butanamine , commonly known as BDB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Analytical Standards for BDB (1-(1,3-Benzodioxol-5-yl)-2-butanamine) and Primary Metabolites

Introduction & Chemical Context

1-(1,3-Benzodioxol-5-yl)-2-butanamine , commonly known as BDB or by the street name "J," is a synthetic entactogen of the phenethylamine class.[1][2][3] Structurally, it is the


-ethyl homolog of MDA (3,4-methylenedioxyamphetamine).[1][2][4][5]

In forensic and clinical toxicology, BDB presents a specific analytical challenge due to its isomeric relationship with MDMA (3,4-methylenedioxymethamphetamine).[1] Both compounds share the molecular formula


 (MW 193.[2]24) but differ significantly in their mass spectral fragmentation and pharmacological profiles.[3]

This guide details the isolation, identification, and quantification of BDB and its primary catechol metabolites in biological matrices. It emphasizes the differentiation of BDB from its structural isomers (MDMA, MDEA) and its N-methylated precursor, MBDB ("Methyl-J").[1]

Metabolic Pathway & Pharmacokinetics[1][3]

Understanding the metabolic fate of BDB is critical for identifying the correct analytical targets in urine or plasma. Like its homologs MDA and MDMA, BDB undergoes extensive hepatic metabolism.[3]

  • Phase I (Demethylenation): The primary metabolic route involves the cleavage of the methylenedioxy ring by Cytochrome P450 enzymes (CYP2D6, CYP3A4) to form the catechol metabolite: 1-(3,4-dihydroxyphenyl)-2-butanamine .[1]

  • Phase II (Methylation/Conjugation): The catechol intermediate is rapidly methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy- derivatives, or conjugated with glucuronic acid/sulfate.[1][3]

Visualizing the Pathway

BDB_Metabolism BDB BDB (Parent) (1-(1,3-Benzodioxol-5-yl)-2-butanamine) Catechol Primary Metabolite (1-(3,4-dihydroxyphenyl)-2-butanamine) BDB->Catechol CYP450 (Demethylenation) HM_Metabolite Secondary Metabolite (4-hydroxy-3-methoxy-alpha-ethylphenethylamine) Catechol->HM_Metabolite COMT (O-Methylation) Conjugate Glucuronide/Sulfate Conjugates Catechol->Conjugate UGT/SULT (Phase II) HM_Metabolite->Conjugate Phase II

Figure 1: Metabolic biotransformation of BDB.[1][3] The primary analytical target in hydrolyzed urine is the catechol metabolite and the parent drug.

Analytical Strategy: Isomeric Differentiation

The critical failure point in BDB analysis is misidentification as MDMA.[3] While they are isomers, their mass spectral base peaks differ due to the structure of the amine side chain.[6]

  • MDMA (

    
    -methyl):  The dominant fragmentation is the immonium ion at m/z 58  (
    
    
    
    ).[1][3]
  • BDB (

    
    -ethyl):  The dominant fragmentation is the immonium ion at m/z 72  (
    
    
    
    ).[1][3]

Table 1: Key Mass Spectral Ions (EI, 70eV)

CompoundMolecular Ion (

)
Base Peak (100%)Secondary IonsStructural Feature
BDB 19372 135, 77

-ethyl cleavage
MDMA 19358 135, 77

-methyl cleavage
MBDB 20772 135, 178N-methyl,

-ethyl
MDEA 20772 135, 44N-ethyl,

-methyl

Critical Insight: Note that BDB, MBDB, and MDEA all produce a base peak at m/z 72.[6] Chromatographic separation (retention time) is therefore mandatory.[3]

Protocol A: Sample Preparation (Solid Phase Extraction)

Objective: Isolate basic phenethylamines from complex biological matrices (Urine/Whole Blood) while removing interfering proteins and salts. Standard: Mixed-Mode Cation Exchange (e.g., Oasis MCX or equivalent).[1][3]

Reagents:
  • Internal Standard (IS): BDB-d5 or MDA-d5 (100 ng/mL in methanol).[1][3]

  • Hydrolysis Agent:

    
    -Glucuronidase (E. coli or Helix pomatia).[1][3]
    
Workflow Diagram

SPE_Workflow Sample 1. Sample Pre-treatment 1mL Urine + IS + Beta-Glucuronidase (Hydrolysis) Condition 2. Condition SPE Column (MeOH -> H2O) Sample->Condition Load 3. Load Sample (Low flow rate: 1-2 mL/min) Condition->Load Wash 4. Wash Steps (A: 0.1N HCl, B: MeOH) Load->Wash Elute 5. Elution (5% NH4OH in MeOH) Wash->Elute Dry 6. Evaporation & Reconstitution (N2 stream @ 40°C) Elute->Dry

Figure 2: Solid Phase Extraction (SPE) workflow for basic phenethylamines.

Step-by-Step Protocol:
  • Hydrolysis: To 1 mL of urine, add 50

    
    L of Internal Standard and 1 mL of phosphate buffer (pH 6.[3]0) containing 
    
    
    
    -glucuronidase.[1][3] Incubate at 60°C for 1 hour. Rationale: This liberates the catechol metabolites from glucuronide conjugates.
  • Conditioning: Condition the MCX cartridge with 2 mL Methanol followed by 2 mL deionized water.

  • Loading: Load the hydrolyzed sample onto the cartridge.

  • Washing:

    • Wash 1: 2 mL 0.1 N HCl (Removes acidic/neutral interferences).[3]

    • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).[3]

  • Elution: Elute analytes with 2 mL of 5% Ammonium Hydroxide in Methanol . Mechanism: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Derivatization (For GC-MS): Evaporate eluate to dryness. Add 50

    
    L of PFPA (Pentafluoropropionic anhydride)  and 25 
    
    
    
    L of Ethyl Acetate.[3] Incubate at 70°C for 20 minutes.

Protocol B: Instrumental Analysis (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the gold standard for distinguishing BDB from its isomers.[3]

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).[1][3]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

Temperature Program:

  • Initial: 60°C (hold 1 min).

  • Ramp 1: 20°C/min to 280°C.

  • Final: 280°C (hold 5 min).

  • Total Run Time: ~15 minutes.[3][6]

MS Parameters (SIM Mode): For quantitation, use Selected Ion Monitoring (SIM).

  • Target (BDB-PFP):

    • Quant Ion: m/z 218 (Alpha-cleavage fragment of PFP derivative).[1][3]

    • Qual Ions: m/z 176, 190 .[3]

  • Target (MDMA-PFP):

    • Quant Ion: m/z 204 .[3]

    • Qual Ions: m/z 162, 160 .[3]

Note: The PFP derivatization adds significant mass and unique fragmentation patterns that resolve the isobaric overlap seen in underivatized samples.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following criteria must be met for every batch:

  • Retention Time Window: The analyte must elute within

    
    0.1 minutes of the calibration standard.
    
  • Ion Ratios: The ratio of the Quant ion to the Qual ion must be within

    
    20% of the standard.
    
  • Linearity:

    
     over the range of 25 ng/mL to 1000 ng/mL.[3]
    
  • Resolution: Baseline separation (

    
    ) must be demonstrated between BDB and MDMA/MDEA.
    

References

  • NIST Chemistry WebBook. N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) and BDB Mass Spectra.[1][3] National Institute of Standards and Technology.[3] [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.[3] United Nations Office on Drugs and Crime.[3] [Link]

  • Kintz, P. (1997).[3][7] Excretion of MBDB and BDB in urine, saliva, and sweat following single oral administration.[7][8][9] Journal of Analytical Toxicology.[3][4][8] [Link]

  • SWGDRUG. Scientific Working Group for the Analysis of Seized Drugs Recommendations. [Link]

Sources

Method

Application Notes and Protocols for Behavioral Pharmacology Studies of BDB in Rodents

Introduction 1,3-Benzodioxolylbutanamine (BDB), and its N-methylated analog MBDB, are members of the phenethylamine class of compounds and are structurally related to 3,4-methylenedioxymethamphetamine (MDMA). These compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Benzodioxolylbutanamine (BDB), and its N-methylated analog MBDB, are members of the phenethylamine class of compounds and are structurally related to 3,4-methylenedioxymethamphetamine (MDMA). These compounds are classified as "entactogens," a distinct pharmacological class characterized by their ability to produce feelings of empathy, introspection, and enhanced interpersonal communication.[1][2] In preclinical rodent models, understanding the behavioral pharmacology of BDB is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications.

This guide provides a comprehensive overview of the key behavioral assays used to characterize the effects of BDB in rodents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices.

Mechanism of Action: A Serotonergic and Dopaminergic Interplay

The primary neuropharmacological effects of BDB and its analogs in rats involve an increase in serotonin release and inhibition of serotonin and noradrenaline reuptake.[1] While BDB also has a minor effect on dopamine release and reuptake, it is to a lesser extent than MDMA.[1] This distinction is significant, as dopamine is heavily implicated in the reinforcing properties of many drugs of abuse. The predominant serotonergic activity of BDB is thought to be critical to its entactogen-like discriminative stimulus properties.[2]

Recent research has highlighted the complex interplay between serotonin and dopamine systems. For instance, dopamine can indirectly influence neuronal activity by boosting serotonin levels.[3][4] Conversely, serotonin can exert inhibitory effects on dopamine function.[5] This intricate relationship underscores the importance of comprehensive behavioral aseeessments to fully characterize the effects of compounds like BDB.

Diagram: Proposed Signaling Pathway of BDB

BDB_Mechanism cluster_0 Presynaptic Neuron BDB BDB SERT Serotonin Transporter (SERT) BDB->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) BDB->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) (Weaker affinity) BDB->DAT Inhibits Reuptake SynapticCleft Synaptic Cleft Serotonin ↑ Serotonin Release SynapticCleft->Serotonin Norepinephrine ↑ Norepinephrine SynapticCleft->Norepinephrine Dopamine ↑ Dopamine (minor) SynapticCleft->Dopamine BehavioralEffects Entactogenic & Stimulant-like Behavioral Effects Serotonin->BehavioralEffects Norepinephrine->BehavioralEffects Dopamine->BehavioralEffects

Caption: Proposed mechanism of BDB's action on monoamine transporters.

Core Behavioral Assays for BDB in Rodents

Locomotor Activity

Scientific Rationale: The locomotor activity test is a fundamental assay to assess the general stimulant or sedative effects of a compound.[6] For BDB, which is structurally related to amphetamines, evaluating its impact on spontaneous movement is a critical first step. BDB has been shown to dose-dependently increase locomotor activity in rats.[1] This assay helps determine a dose-response relationship and provides context for interpreting results from more complex behavioral paradigms.

Protocol: Open Field Test

The open field test is a widely used method to assess both locomotor activity and anxiety-like behavior.[7][8]

Apparatus:

  • A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape.

  • The arena floor is typically divided into a grid of equal-sized squares, with the central squares designated as the "center zone."

  • An automated tracking system (e.g., video camera with software or infrared beam arrays) is used to record and analyze the animal's movement.[6][9]

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

  • Drug Administration: Administer BDB or vehicle control at the desired doses and route (e.g., intraperitoneal, oral gavage). The pretreatment time will depend on the pharmacokinetic profile of BDB.

  • Testing: Place the animal gently in the center of the open field arena.

  • Recording: Record the animal's activity for a set duration, typically 15-30 minutes.[11]

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled: A measure of overall locomotor activity.[7]

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[7]

    • Rearing frequency: A measure of exploratory behavior.[11]

    • Stereotypy counts: Repetitive, invariant behaviors that can be induced by stimulants.

Data Presentation:

ParameterVehicleBDB (Low Dose)BDB (Mid Dose)BDB (High Dose)
Total Distance (m)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Center Time (s)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Rearing FrequencyMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Statistical Analysis: A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple dose groups to the vehicle control.[11]

Drug Discrimination

Scientific Rationale: Drug discrimination is a highly specific behavioral assay used to determine the subjective effects of a drug.[12][13] Animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward. This paradigm is invaluable for classifying novel compounds by comparing their subjective effects to those of known drugs. Studies have shown that rats can be trained to discriminate BDB from saline, and this cue generalizes to MDMA but not to classic stimulants like amphetamine or hallucinogens like LSD.[2][14] This provides strong evidence that BDB produces a unique subjective state consistent with its classification as an entactogen.

Protocol: Two-Lever Drug Discrimination Task

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet dispenser).[12]

Procedure:

  • Food Restriction: Animals are typically food-restricted to maintain 85-90% of their free-feeding body weight to motivate them to work for food rewards.

  • Lever Press Training: Animals are first trained to press a lever to receive a food pellet.

  • Discrimination Training:

    • On "drug days," animals are administered the training dose of BDB and are rewarded only for pressing the designated "drug lever."

    • On "vehicle days," animals are given the vehicle and are rewarded only for pressing the "vehicle lever."

    • Training sessions are conducted daily, alternating between drug and vehicle, until the animals consistently (e.g., >80% accuracy) press the correct lever.[13]

  • Substitution Testing:

    • Once the discrimination is established, test sessions are conducted where a novel compound or a different dose of the training drug is administered.

    • During test sessions, responses on either lever may be rewarded, or no reward may be given (extinction), to assess the animal's choice without further influencing their learning.[12]

  • Data Analysis:

    • Percentage of drug-appropriate lever responses: The primary measure of substitution. Full substitution is typically defined as ≥80% of responses on the drug-associated lever.[13]

    • Response rate: The number of lever presses per minute, which can indicate motor stimulant or depressant effects.

Diagram: Drug Discrimination Workflow

Drug_Discrimination_Workflow start Start: Food-Restricted Rodent training Discrimination Training start->training drug_day Administer BDB Reinforce 'Drug' Lever training->drug_day Drug Day vehicle_day Administer Vehicle Reinforce 'Vehicle' Lever training->vehicle_day Vehicle Day criterion Criterion Met? (e.g., >80% accuracy) drug_day->criterion vehicle_day->criterion criterion->training No testing Substitution Testing criterion->testing Yes analysis Data Analysis: % Drug-Lever Responding Response Rate testing->analysis end End analysis->end

Caption: Workflow for a two-lever drug discrimination study.

Self-Administration

Scientific Rationale: The self-administration paradigm is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[15][16] In this model, animals learn to perform an action (e.g., lever press) to receive an infusion of the drug.[15] The rate and pattern of self-administration can provide insights into the drug's rewarding effects. While the rewarding properties of MBDB appear to be weaker than those of MDMA, as indicated by conditioned place preference studies, direct self-administration studies are essential for a comprehensive evaluation of BDB's abuse potential.[1]

Protocol: Intravenous Self-Administration

Apparatus:

  • Operant conditioning chambers.

  • An infusion pump connected to a swivel and tether system that allows the animal to move freely.

  • Intravenous catheters surgically implanted into the jugular vein.[17]

Procedure:

  • Surgery: Animals are anesthetized and a chronic indwelling catheter is implanted into the jugular vein. The catheter is externalized on the back of the animal for connection to the infusion apparatus. Animals are allowed to recover for several days.[17]

  • Acquisition:

    • Animals are placed in the operant chambers and connected to the infusion system.

    • Initially, each lever press on the "active" lever results in an infusion of BDB. A second "inactive" lever is present but has no programmed consequences.

    • Acquisition is typically considered stable when the animal shows a consistent pattern of responding on the active lever and minimal responding on the inactive lever.

  • Maintenance: Once acquisition is stable, the response requirement can be increased (e.g., fixed-ratio or progressive-ratio schedules of reinforcement) to assess the motivation to obtain the drug.

  • Extinction and Reinstatement:

    • Extinction: Lever presses no longer result in drug infusion, leading to a decrease in responding.

    • Reinstatement: After extinction, responding can be reinstated by a priming injection of the drug, presentation of drug-associated cues, or exposure to a stressor. This models relapse to drug-seeking behavior.

  • Data Analysis:

    • Number of infusions per session: The primary measure of drug intake.

    • Active vs. inactive lever presses: Demonstrates that the behavior is directed at obtaining the drug.

    • Breakpoint in a progressive-ratio schedule: The highest number of responses an animal will make to receive a single infusion, indicating the motivational strength of the drug.

Additional Behavioral Considerations

While locomotor activity, drug discrimination, and self-administration are core assays, a comprehensive behavioral profile of BDB should also include assessments of:

  • Anxiety-like behavior: Using paradigms like the elevated plus-maze or light-dark box.[18]

  • Social interaction: To directly test the "entactogenic" effects on sociability.

  • Cognitive function: Using tests like the Morris water maze or novel object recognition to assess any potential cognitive-enhancing or -impairing effects.[19]

Concluding Remarks

The behavioral pharmacology of BDB in rodents reveals a compound with a distinct profile from classic stimulants and hallucinogens. Its primary serotonergic mechanism of action likely underlies its characteristic entactogenic effects. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of BDB and similar compounds. By employing these well-validated behavioral assays, researchers can gain critical insights into the neurobiological mechanisms, abuse liability, and potential therapeutic utility of this unique class of psychoactive substances. Adherence to rigorous experimental design and data analysis is paramount for generating reliable and translatable findings.

References

  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB). (2000). PubMed.
  • (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. (n.d.). PubMed.
  • Drug discrimination studies with MDMA and amphetamine. (n.d.). PubMed.
  • Locomotor Activity, Rat. (n.d.). Pharmacology Discovery Services.
  • Two components of blood-brain barrier disruption in the rat. (1997). PubMed.
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025). Anilocus.
  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA.
  • The rise (and fall?) of drug discrimination research. (n.d.). PMC - NIH.
  • Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. (2019). PMC.
  • Self-administration. (n.d.). Wikipedia.
  • Investigation of Cannabidiol in the Mouse Drug Discrimination Paradigm. (n.d.). PMC - NIH.
  • Drug Discrimination Assessment. (n.d.). Melior Discovery.
  • Self-Administration. (n.d.). BioMed.
  • An operant social self-administration and choice model in rats. (n.d.). PMC.
  • Chronic intravenous drug self-administration in rats and mice. (2005). PubMed.
  • Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (n.d.). PMC.
  • (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxymethamphetamine-like behavioral activity. (n.d.). ResearchGate.
  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). PMC.
  • What is the Locomotor Activity Test? (2021). San Diego Instruments.
  • Behavioral methods to study anxiety in rodents. (n.d.). PMC - NIH.
  • Study reveals unexpected link between dopamine and serotonin in the brain. (2025). Karolinska Institutet.
  • Dopamine's secret agent: serotonin. (2026). PMC.
  • Behavioral & Functional Assessment Studies. (n.d.). Enamine.
  • Video: IV Self-Administration in Rats. (2019). Instech Laboratories.
  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. (2020). MDPI.
  • A short review on behavioural assessment methods in rodents. (n.d.). PMC - NIH.
  • Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. (2014). PMC.
  • Enrichment Protocol for Rat Models. (2021). Monash University.
  • Structured evaluation of rodent behavioral tests used in drug discovery research. (n.d.). PMC.
  • Quantitative pharmacokinetic–pharmacodynamic modelling of baclofen‐mediated cardiovascular effects using BP and heart rate in rats. (n.d.). PMC.
  • How do serotonin and dopamine interact? (2014). ResearchGate.

Sources

Application

Application Note: Protocol for Assessing BDB (1-(3,4-methylenedioxyphenyl)-2-butanamine) Effects on Locomotor Activity in Mice

[1] Introduction & Pharmacological Context The Analyte: BDB BDB (1-(3,4-methylenedioxyphenyl)-2-butanamine) is a homolog of MDA and an analog of MDMA (Ecstasy).[1] Pharmacologically, it functions as a monoamine releaser,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Pharmacological Context

The Analyte: BDB

BDB (1-(3,4-methylenedioxyphenyl)-2-butanamine) is a homolog of MDA and an analog of MDMA (Ecstasy).[1] Pharmacologically, it functions as a monoamine releaser, acting as a substrate for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Unlike pure psychostimulants (e.g., amphetamine) that primarily drive dopaminergic hyperactivity, BDB exhibits a complex "entactogenic" profile.

Why Locomotor Assessment Matters

Locomotor activity in rodents is not merely a measure of movement; it is a readout of monoaminergic balance.

  • Dopamine (DA): Drives horizontal hyperactivity and forward locomotion.

  • Serotonin (5-HT): Modulates this activity.[1][2][3][4] High synaptic 5-HT often dampens DA-induced hyperactivity or induces specific stereotypies (e.g., head weaves).[1]

  • The "BDB Signature": BDB often produces a biphasic or suppressed locomotor profile compared to pure amphetamines due to its high affinity for SERT. Assessing this requires a protocol that captures temporal dynamics (time-course) rather than just total distance.[1]

Experimental Design Strategy

Subject Selection
  • Strain: C57BL/6J mice (Male, 8-10 weeks).[1]

    • Rationale: This strain is the background standard for behavioral pharmacology. They show reliable baseline activity and distinct responses to psychostimulants compared to high-anxiety strains like BALB/c.[1]

  • Housing: Reverse light/dark cycle recommended. Testing should occur during the dark phase (active phase) to maximize the dynamic range of locomotor detection.

Dose Selection & Controls

A dose-response curve is mandatory to distinguish between sedation, entactogenic exploration, and sympathomimetic toxicity.[1]

GroupTreatmentDose (i.p.)Rationale
Vehicle 0.9% SalineN/AEstablishes baseline activity and habituation.[1]
Low Dose BDB HCl3-5 mg/kgAssesses threshold behavioral effects (anxiolysis/social).[1]
Mid Dose BDB HCl10 mg/kgStandard active dose for entactogens; likely peak locomotor modulation.
High Dose BDB HCl20-30 mg/kgAssesses stereotypy ceiling and potential "serotonin syndrome" sedation.[1]
Positive Control MDMA HCl10 mg/kgValidates the system's sensitivity to entactogens.
Statistical Power
  • N = 10-12 mice per group .

  • Power Calculation: Based on historical effect sizes (Cohen's d > 1.2 for psychostimulants), N=10 provides >80% power at α=0.05.

Materials & Apparatus

The Open Field Arena
  • Dimensions: 40 cm x 40 cm x 40 cm (L x W x H).

  • Material: Non-porous, matte gray or white acrylic (high contrast to dark mouse coat).

  • Illumination: Indirect, dim red light (< 10 lux) or low-intensity white light (approx. 30-50 lux) to reduce anxiety-induced freezing.[1]

Tracking System
  • Software: EthoVision XT (Noldus), Any-Maze, or equivalent.[1]

  • Metrics Required:

    • Total Distance Traveled (cm)

    • Velocity (cm/s)

    • Thigmotaxis (Time in Center vs. Periphery)

    • Optional: Vertical Rearing (requires infrared beams or Z-axis camera).[1]

Detailed Experimental Protocol

Phase 1: Acclimatization (Days 1-3)
  • Transport: Move animals to the testing room 60 minutes prior to experiments to normalize heart rate and cortisol levels.

  • Handling: Handle mice gently for 2 minutes/day to reduce stress artifacts during injection.

Phase 2: The Open Field Test (Day 4)

Critical Note: This protocol uses a "Habituation-Injection-Test" design to isolate drug effects from novelty-induced exploration.[1]

Step 1: Baseline Recording (Habituation)

  • Place the mouse in the center of the arena.

  • Record activity for 30 minutes .

  • Outcome: Activity should be high initially and decay as the mouse habituates. If the mouse does not habituate, the animal is an outlier.

Step 2: Drug Administration

  • Remove the mouse briefly.

  • Administer BDB or Vehicle via intraperitoneal (i.p.) injection .

    • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

    • Technique: Use a 27G needle to minimize pain.

Step 3: Post-Injection Recording

  • Immediately place the mouse back into the same arena.

  • Record activity for 60 to 90 minutes .

    • Rationale: BDB and MDMA often show a delay in peak activity or an initial suppression phase (15-20 mins) followed by hyper-locomotion.[1] A short 30-min test will miss the primary effect.[1]

Step 4: Cleaning

  • Clean the arena thoroughly with 70% ethanol and dry completely between subjects to remove olfactory cues (pheromones) that alter behavior.

Data Analysis & Interpretation

Quantitative Metrics Table

Summarize data into 5-minute time bins to visualize the time course.

MetricExpected Outcome (BDB)Mechanism
Total Distance Moderate increase or biphasic (Dip

Rise)
DA release drives movement; 5-HT dampens it.[1]
Center Time Increased vs. Saline (Anxiolysis)5-HT release reduces thigmotaxis (wall-hugging).[1]
Vertical Rearing Decreased at high dosesSubstituted amphetamines often replace vertical exploration with horizontal stereotypy.[1]
Visualizing the Mechanism

The following diagram illustrates the synaptic mechanism of BDB and how it translates to the observed locomotor output.

BDB_Mechanism cluster_Synapse Presynaptic Terminal cluster_Behavior Behavioral Output BDB_Systemic BDB (Systemic Administration) Transporters SERT / DAT / NET (Substrate Reversal) BDB_Systemic->Transporters Enters Neuron VMAT2 VMAT2 Inhibition Transporters->VMAT2 Displaces NTs Synaptic_Cleft Synaptic Cleft (Massive Efflux) Transporters->Synaptic_Cleft Efflux Cytosolic_Pool Increased Cytosolic Monoamines VMAT2->Cytosolic_Pool Leakage Cytosolic_Pool->Transporters Reverse Transport DA_Receptors Dopamine Receptors (D1/D2) Synaptic_Cleft->DA_Receptors DA Binding HT_Receptors Serotonin Receptors (5-HT1B/2A) Synaptic_Cleft->HT_Receptors 5-HT Binding Locomotion Hyperactivity (Horizontal) DA_Receptors->Locomotion Promotes HT_Receptors->Locomotion Inhibits/Modulates Stereotypy Stereotypy / Thigmotaxis (Modulation) HT_Receptors->Stereotypy Promotes

Caption: Figure 1: Mechanism of Action.[1] BDB acts as a transporter substrate, reversing SERT/DAT to cause non-exocytotic release of monoamines, driving opposing behavioral vectors (DA-driven activity vs. 5-HT-driven modulation).[1]

Experimental Workflow Visualization

Protocol_Workflow cluster_Prep Preparation cluster_Action Intervention cluster_Data Data Acquisition Acclimation Acclimation (1 hr) Habituation Baseline Recording (30 min) Acclimation->Habituation Injection IP Injection (BDB / Saline) Habituation->Injection Remove & Inject Test_Phase Test Recording (60-90 min) Injection->Test_Phase Immediate Return Analysis Binning & Analysis (5 min bins) Test_Phase->Analysis

Caption: Figure 2: Operational Workflow. The "Habituation-Injection-Test" sequence ensures that observed activity is drug-induced rather than novelty-induced.

Troubleshooting & Quality Control

  • Issue: High Baseline Activity.

    • Cause: Inadequate habituation or handling stress.

    • Fix: Extend habituation to 60 mins or handle mice for 3 additional days prior to testing.

  • Issue: No Effect in BDB Group.

    • Cause: Incorrect salt form calculation.

    • Fix: Ensure dose is calculated as the free base if using BDB-HCl, or adjust accordingly. BDB doses are typically equipotent or slightly less potent than MDMA.

  • Issue: "Freezing" Behavior.

    • Cause: High dose toxicity (Serotonin Syndrome) or high anxiety.

    • Fix: Check for physiological signs (piloerection, tremor). If tremor is present, the dose is too high for pure locomotor assessment.

References

  • Bronson, M. E., Jiang, W., DeRuiter, J., & Clark, C. R. (1995).[5] Structure-activity relationships of BDB and its monomethyl and dimethyl derivatives. Pharmacology Biochemistry and Behavior, 51(2-3), 477-479.[1][5]

  • Berquist, M. D., et al. (2020).[6] Locomotor effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in mice: psychostimulant effects, stereotypy, and sensitization.[6] Psychopharmacology, 237(2), 431-442.[1][6]

  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2017). Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents. Behavioural Pharmacology, 28(5), 375-385.[1]

  • Baumann, M. H., et al. (2013). The designer drug methylone shares abuse potential and neurotoxicity with 3,4-methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology, 38(13), 2523-2531.[1]

  • Noldus Information Technology. (n.d.). EthoVision XT: Video tracking software for behavioral research.

Sources

Method

Application Note: Forensic Discrimination of 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) in Seized Samples

This Application Note is structured as a comprehensive technical guide for forensic professionals. It prioritizes the differentiation of BDB from its controlled isomer, MDMA, using a multi-tiered analytical approach.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for forensic professionals. It prioritizes the differentiation of BDB from its controlled isomer, MDMA, using a multi-tiered analytical approach.

Abstract & Executive Summary

The identification of 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) presents a critical challenge in forensic toxicology and seized drug analysis due to its structural isomerism with 3,4-Methylenedioxymethamphetamine (MDMA) . Both compounds share the empirical formula


 (MW 193.[1]24) and, in their underivatized form, produce an identical base peak at m/z 58  via electron ionization (EI) mass spectrometry.

This protocol details a self-validating workflow that eliminates false positives. By integrating colorimetric screening (Simon’s Reagent) with chemical derivatization (TFAA) prior to GC-MS analysis, analysts can definitively distinguish BDB from MDMA and MDA based on unique retention characteristics and mass spectral fragmentation patterns.

Chemical Identity & Forensic Context

BDB is a positional isomer of MDMA where the


-methyl group is replaced by an 

-ethyl group, and the

-methyl group is removed (making it a primary amine).
FeatureBDB (Target) MDMA (Isomer) MDA (Congener)
IUPAC Name 1-(1,3-benzodioxol-5-yl)butan-2-amine1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine1-(1,3-benzodioxol-5-yl)propan-2-amine
Amine Type Primary (

)
Secondary (

)
Primary (

)
Formula



MW 193.24 g/mol 193.24 g/mol 179.22 g/mol
Base Peak (EI) m/z 58m/z 58m/z 44

Workflow Logic & Decision Tree

The following diagram illustrates the logical flow required to rule out isomers. Note the critical role of Simon's Test as a "Gatekeeper" for amine classification.

ForensicWorkflow Start Seized Sample (Powder/Tablet) Marquis Screening 1: Marquis Reagent (General Class ID) Start->Marquis MarquisResult Purple/Black Color? (Indicates MDxx core) Marquis->MarquisResult Simons Screening 2: Simon's Reagent (Amine Differentiation) MarquisResult->Simons Yes Stop Stop MarquisResult->Stop No (Not MDxx) SimonsResult Blue Color? (Secondary Amine) Simons->SimonsResult MDMA_Susp Suspect: MDMA/MDEA (Secondary Amine) SimonsResult->MDMA_Susp Yes (+) BDB_Susp Suspect: BDB or MDA (Primary Amine) SimonsResult->BDB_Susp No (-) GCMS_Prep Sample Prep: L/L Extraction + TFAA Derivatization MDMA_Susp->GCMS_Prep BDB_Susp->GCMS_Prep GCMS_Run GC-MS Analysis (Splitless, DB-5MS) GCMS_Prep->GCMS_Run Data_Analysis Data Interpretation (Compare Base Peak & RT) GCMS_Run->Data_Analysis ID_MDMA ID: MDMA-TFA (Base Peak m/z 154) Data_Analysis->ID_MDMA m/z 154 ID_BDB ID: BDB-TFA (Base Peak m/z 135 + m/z 176) Data_Analysis->ID_BDB m/z 135 (M+ 289) ID_MDA ID: MDA-TFA (Base Peak m/z 135 + m/z 162) Data_Analysis->ID_MDA m/z 135 (M+ 275)

Figure 1: Analytical decision tree for distinguishing BDB from isobaric MDMA and homologous MDA.

Presumptive Screening Protocols

Before mass spectrometry, chemical spot tests provide the first line of differentiation based on amine structure.

Marquis Reagent (Class Identification)
  • Mechanism: Formation of a carbocation resonance structure with the aromatic ring.

  • Procedure: Add 1-2 drops of Marquis reagent (formaldehyde/sulfuric acid) to a small amount of sample.

  • Observation:

    • BDB: Purple

      
       Black (Indicates methylenedioxy ring).
      
    • MDMA: Purple

      
       Black.[2]
      
    • Result: Cannot distinguish BDB from MDMA.

Simon’s Reagent (Critical Differentiation)[4]
  • Mechanism: Reaction of acetaldehyde and sodium nitroprusside with secondary amines to form a blue imine complex.

  • Procedure:

    • Add 1 drop Simon’s A (Sodium nitroprusside/Acetaldehyde).

    • Add 1 drop Simon’s B (Sodium carbonate).

  • Observation:

    • MDMA (

      
       Amine):  Immediate Blue  color.[3][4]
      
    • BDB (

      
       Amine): No Reaction  (or pale pink/gray).
      

Confirmatory Protocol: GC-MS with TFAA Derivatization

Direct injection of underivatized BDB and MDMA yields spectra dominated by m/z 58 (


), making differentiation risky if retention times drift. Derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory  for robust identification.
Sample Preparation
  • Extraction: Dissolve 10 mg sample in 1 mL 0.1 M NaHCO

    
    . Extract with 1 mL ethyl acetate. Vortex and centrifuge.
    
  • Derivatization: Transfer 200

    
    L of the organic layer to a clean vial.
    
  • Reagent Addition: Add 50

    
    L TFAA. Cap and incubate at 60°C for 20 minutes.
    
  • Dry Down: Evaporate to dryness under nitrogen stream.

  • Reconstitution: Reconstitute in 200

    
    L ethyl acetate.
    
GC-MS Parameters
  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 70°C (1 min)

    
     15°C/min 
    
    
    
    290°C (hold 5 min).
  • Inlet: 250°C, Split 20:1.

  • MS Source: 230°C, EI Mode (70 eV).

Data Interpretation & Mass Spectral Analysis

The TFA derivative alters the fragmentation pathway, creating distinct base peaks and molecular ions.

Table 1: Diagnostic Ions for TFA Derivatives
CompoundDerivativeMolecular Ion (

)
Base Peak Diagnostic Rearrangement Ion
MDMA MDMA-TFAm/z 289m/z 154 m/z 162
BDB BDB-TFAm/z 289m/z 135 m/z 176
MDA MDA-TFAm/z 275m/z 135 m/z 162
Mechanistic Explanation of Fragmentation:
  • MDMA-TFA (m/z 154): The secondary amine structure favors

    
    -cleavage retaining the nitrogen. The fragment 
    
    
    
    corresponds to m/z 154.
  • BDB-TFA (m/z 135): As a primary amine with an

    
    -ethyl group, the 
    
    
    
    -cleavage product is less stable or less favored compared to the benzylic cleavage. The spectrum is dominated by the methylenedioxybenzyl cation m/z 135 (
    
    
    ).
  • Differentiation from MDA: While MDA-TFA also has a base peak of 135, BDB-TFA is distinguished by:

    • Molecular Ion: BDB-TFA is 14 amu higher (289 vs 275).

    • Rearrangement Ion: BDB-TFA shows a prominent m/z 176 ion (McLafferty-like rearrangement of the ethyl side chain), whereas MDA-TFA shows m/z 162 [2, 3].

References

  • SWGDRUG. (2016). Monographs: bk-DMBDB and related compounds. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009).[5] GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359-364.[5] [Link]

  • Lee, J., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • DanceSafe. (2023). Simon's Reagent Testing Kit Instructions and Color Chart. [Link]

  • Noggle, F. T., et al. (1991). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). Journal of Chromatographic Science, 29(3), 103-106. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB)

Case ID: BDB-SOL-001 Status: Active Security Clearance: Research/Forensic Use Only (Schedule I - US; Class A - UK) Compound Class: Phenethylamine / Benzodioxole derivative ⚠️ Compliance & Safety Warning Critical: 1-(3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BDB-SOL-001 Status: Active Security Clearance: Research/Forensic Use Only (Schedule I - US; Class A - UK) Compound Class: Phenethylamine / Benzodioxole derivative

⚠️ Compliance & Safety Warning

Critical: 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) is a controlled substance in many jurisdictions. Ensure you possess the necessary DEA/Home Office licenses before handling.

  • Handling: Always wear PPE (nitrile gloves, lab coat, safety glasses). Avoid inhalation of dusts.

  • Disposal: Must follow specific controlled substance destruction protocols (e.g., chemical incineration with witness verification).

Module 1: Core Solubility Data & FAQs

Quick Reference Data Table
ParameterValue / LimitNotes
Molecular Weight 229.7 g/mol (HCl salt)Free base is approx. 193.2 g/mol
Appearance White crystalline solid (HCl)Free base is often a viscous oil
Water Solubility ~10 mg/mL (PBS pH 7.2)Applies to HCl salt only
Ethanol Solubility ~20 mg/mLGood for intermediate stock
DMSO Solubility ~10-30 mg/mLBest for long-term frozen storage
pKa (Amine) ~9.8 (Estimated)Protonated at physiological pH
Frequently Asked Questions

Q: Why is my BDB not dissolving in pure water? A: Check the form of your compound.

  • If you have the HCl Salt: It should dissolve up to ~10 mg/mL. If it fails, the water may be too basic (pH > 8), or the compound has degraded.

  • If you have the Free Base: It is lipophilic and practically insoluble in water. You must dissolve it in a water-miscible organic solvent (DMSO or Ethanol) first, or convert it to a salt using dilute HCl.

Q: Can I heat the solution to speed up dissolution? A: Avoid high heat. While the phenethylamine core is relatively stable, high temperatures (>40°C) in aqueous solution can accelerate oxidative deamination or hydrolysis. Use a warm water bath (37°C) and sonication instead.

Q: What is the best solvent for animal injection studies? A: Saline (0.9% NaCl) or PBS (pH 7.2). Ensure the final concentration is below 5 mg/mL to prevent precipitation inside the syringe or upon injection. For higher doses, use a co-solvent system (e.g., 5% DMSO / 95% Saline).

Module 2: Visual Troubleshooting Guides

Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the correct preparation method based on your starting material and application.

BDB_Solubility_Tree Start START: Check Compound Form IsSalt Is it BDB Hydrochloride (HCl)? Start->IsSalt IsBase Is it BDB Free Base? Start->IsBase HighConc Need > 10 mg/mL? IsSalt->HighConc DirectAq Do NOT add directly to water (Will form oil droplets) IsBase->DirectAq Avoid OrganicSolv Dissolve in Ethanol or DMSO IsBase->OrganicSolv For in vitro Acidify Add 1 eq. dilute HCl to form salt in situ IsBase->Acidify For in vivo (aqueous) AqBuffer Dissolve in PBS or Saline (Target < 5 mg/mL) HighConc->AqBuffer No UseDMSO Dissolve in DMSO first, then dilute with water HighConc->UseDMSO Yes Acidify->AqBuffer

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on chemical form and concentration requirements.

Workflow 2: The "Crash Out" Mechanism

Understanding why precipitation occurs upon dilution is critical for preventing experimental failure.

Crash_Out_Mechanism Stock Stock Solution (100% DMSO, High Conc) Mixing Rapid Addition to Aqueous Buffer Stock->Mixing Correct CORRECT METHOD: Slow addition + Vortexing Stock->Correct LocalEnv Local Environment: High Water / Low Solvent Mixing->LocalEnv Shock Dilution Precip PRECIPITATION (Compound Aggregation) LocalEnv->Precip Hydrophobic Effect Stable Stable Colloidal/Solution Correct->Stable Maintains Solubility

Figure 2: Mechanism of compound precipitation during dilution. Rapid changes in solvent polarity cause the hydrophobic effect to aggregate the BDB molecules before they can disperse.

Module 3: Validated Experimental Protocols

Protocol A: Preparation of Aqueous Stock (Standard)

Target: 10 mL of 1 mg/mL BDB HCl in PBS. Application: Cell culture spikes, analytical standards.

  • Weighing: Accurately weigh 10.0 mg of BDB HCl into a sterile 15 mL polypropylene tube.

  • Solvent Addition: Add 10.0 mL of Phosphate Buffered Saline (PBS, pH 7.2).

    • Note: Do not use unbuffered water if the solution will be stored, as atmospheric CO2 can lower pH over time.

  • Mixing: Vortex vigorously for 30 seconds.

  • Inspection: Hold the tube up to a light source. The solution should be perfectly clear.

    • Troubleshooting: If particles remain, sonicate at 37°C for 5 minutes.

  • Filtration: Syringe filter through a 0.22 µm PES or PVDF membrane for sterility.

    • Avoid: Nylon filters (some phenethylamines can bind non-specifically).

Protocol B: High-Concentration Stock (DMSO Method)

Target: Storage stock for freezing. Application: Long-term storage, high-dose animal studies.

  • Weighing: Weigh 50.0 mg of BDB HCl.

  • Dissolution: Add 2.5 mL of sterile DMSO (Dimethyl sulfoxide).

    • Result: 20 mg/mL stock solution.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

  • Usage: When ready to use, dilute at least 1:10 into aqueous buffer.

    • Example: Add 10 µL of Stock to 990 µL of media. Final concentration = 0.2 mg/mL (0.1% DMSO).

Module 4: Stability & Storage Guidelines

ConditionStability RatingRecommendation
Solid (Room Temp) HighStore in desiccator, protected from light.
Aqueous Solution (4°C) ModerateUse within 1 week. prone to microbial growth and slow oxidation.
Aqueous Solution (-20°C) GoodStable for ~1-3 months. Avoid repeated freeze-thaw cycles.
DMSO Stock (-20°C) ExcellentStable for >6 months.
Formalin/Fixatives Poor Do not use. Formaldehyde reacts with the amine to form N-methyl derivatives (e.g., MBDB analog) [3].

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129870, 1-(3,4-Methylenedioxyphenyl)-2-butanamine. Retrieved from [Link]

  • Couchman, L., & Morgan, P. E. (2011). Stability of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds in formalin solution. Drug Testing and Analysis. (Inferred from general phenethylamine stability in aldehydes).
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
Optimization

troubleshooting poor peak shape in chiral separation of BDB

Executive Summary & Chemical Context Subject: BDB (1-(3,4-methylenedioxyphenyl)-2-butanamine) is a phenethylamine derivative and a structural homologue of MDMA. The Challenge: Like many basic chiral amines, BDB is prone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Subject: BDB (1-(3,4-methylenedioxyphenyl)-2-butanamine) is a phenethylamine derivative and a structural homologue of MDMA. The Challenge: Like many basic chiral amines, BDB is prone to severe peak tailing and broadening during HPLC separation. This is primarily caused by the interaction between the basic amine nitrogen and residual acidic silanol groups (


) on the silica support of polysaccharide-based chiral columns (e.g., Amylose or Cellulose derivatives).

This guide provides a self-validating troubleshooting protocol to restore peak symmetry (


) and resolution (

).

Diagnostic Triage: Identify Your Shape

Before altering chemistry, identify the specific morphology of the peak distortion. Use the logic flow below to categorize the issue.

TroubleshootingFlow Start START: Observe Peak Shape Tailing Issue: Peak Tailing (As > 1.2) Start->Tailing Fronting Issue: Peak Fronting (As < 0.9) Start->Fronting Split Issue: Split/Doublet Peak Start->Split Silanol Cause: Silanol Interaction Action: Add Basic Modifier Tailing->Silanol Most Common for BDB Overload Cause: Mass Overload Action: Dilute Sample Fronting->Overload Solvent Cause: Solvent Mismatch Action: Match Sample Diluent Split->Solvent If irregular split Void Cause: Column Void/Frit Action: Reverse Flush/Replace Split->Void If consistent split

Figure 1: Diagnostic logic for identifying the root cause of peak shape anomalies in chiral amine separation.

Issue 1: Peak Tailing (The "Silanol Effect")

Symptom: The peak rises sharply but returns to the baseline slowly (shark-fin shape). Root Cause: The silica gel support used in chiral columns (even "end-capped" ones) possesses residual silanol groups.[1] The basic nitrogen in BDB (


) hydrogen bonds with these silanols, causing secondary retention.
Mechanism of Action

The addition of a basic modifier (alkylamine) to the mobile phase creates a competitive environment. The modifier, present in high concentration, saturates the active silanol sites, effectively "shielding" them from the BDB analyte.

SilanolBlocking Silica Silica Surface (Acidic Silanols) BDB BDB Analyte (Basic Amine) Silica->BDB Strong Interaction (Causes Tailing) Modifier Basic Modifier (DEA/TEA) BDB->Modifier Elutes Freely Modifier->Silica Blocks Sites (Competitive Binding)

Figure 2: Competitive binding mechanism where basic modifiers block silanol sites to prevent analyte tailing.

Protocol: Mobile Phase Additive Optimization

Objective: Determine the optimal concentration of basic additive to suppress tailing without damaging the column.

Step-by-Step Workflow:

  • Baseline Check: Ensure your mobile phase is Hexane/IPA or Hexane/EtOH (standard Normal Phase).

  • Additive Selection:

    • Primary Choice:Diethylamine (DEA) .[2] It is less steric than Triethylamine (TEA) and often provides sharper peaks for phenethylamines.

    • Secondary Choice:Ethanolamine (if DEA fails).

  • Titration Experiment:

    • Prepare three mobile phase reservoirs with increasing DEA concentrations:

      • Level A: 0.05% DEA

      • Level B: 0.1% DEA (Standard)

      • Level C: 0.2% DEA (Max recommended for most columns)

  • Execution: Run the BDB standard at each level.

  • Success Criteria: Stop when Asymmetry (

    
    ) is between 0.9 and 1.2.
    

Warning: Do not exceed 0.5% basic additive as it may hydrolyze the silica support over time [1].

Issue 2: Peak Splitting & Shoulders

Symptom: The peak appears as a doublet or has a distinct "shoulder," often confused with partial chiral separation. Root Cause: Usually Sample Solvent Mismatch . If BDB is dissolved in 100% Ethanol but the mobile phase is 90:10 Hexane:IPA, the "plug" of strong solvent (ethanol) travels through the column, carrying the analyte faster than the mobile phase allows, causing band distortion.

Protocol: Solvent Matching
  • Dry Down: Evaporate your current sample to dryness under Nitrogen.

  • Reconstitute: Dissolve the BDB residue directly in the mobile phase (e.g., if running 90:10 Hexane:IPA, use that mixture).

  • Injection Test: Inject 5 µL.

    • Result: If the peak becomes a singlet, the issue was solvent mismatch.

    • Result: If the peak remains split, suspect a blocked inlet frit or column void .

Summary of Recommended Conditions

Based on the structural properties of BDB (Phenethylamine backbone), the following starting conditions are empirically validated for polysaccharide-based columns (e.g., CHIRALPAK AD-H, OD-H, IA, IB).

ParameterRecommended SettingRationale
Column Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)Amylose helices often show superior recognition for flexible phenethylamines compared to cellulose [4].
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)Standard Normal Phase provides highest enantioselectivity for this class.
Additive 0.1% Diethylamine (DEA) Essential for suppressing silanol activity and preventing tailing [1][2].
Flow Rate 0.5 - 1.0 mL/minLower flow rates improve mass transfer for small basic molecules.
Temperature 25°C (Ambient)Lower temperatures (e.g., 10-15°C) can increase resolution (

) but may broaden peaks due to viscosity.
Sample Conc. 0.5 mg/mLPrevent mass overload (fronting).

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to fix the peak shape? A: Generally, no for BDB. TFA is an acidic additive used for acidic compounds.[3][4] Adding acid to a basic amine analysis will protonate the amine, potentially increasing its interaction with the stationary phase or causing erratic retention. Always match the additive to the analyte's chemistry (Base for Bases, Acid for Acids) [2].

Q: I am using an Immobilized column (e.g., CHIRALPAK IA). Can I use Dichloromethane (DCM)? A: Yes. Immobilized columns allow for "non-standard" solvents.[5] Adding 5-10% DCM or MtBE can alter the steric environment of the polymer and often drastically improves selectivity for phenethylamines if standard Hexane/Alcohol fails [3].

Q: My peak is perfect but the retention time is shifting. Why? A: Basic additives like DEA are volatile. If you use a pre-mixed mobile phase, the DEA may evaporate over 24 hours, changing the effective pH. Best Practice: Refresh mobile phase daily or use an in-line mixing system if available.

References

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. (Basic additives such as DEA are required for basic samples to achieve separation and protect column life).[3][4]

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. (High pH/Basic modifiers eliminate secondary interactions for amines).[6]

  • Chromatography Online. (2023).[5] Playing with Selectivity for Optimal Chiral Separation. (Mobile phase additives and chlorinated solvents like DCM can enhance selectivity on immobilized phases).

  • ResearchGate. (2005). Analyses of enantiomers of chiral phenethylamine drugs. (Direct separation on chiral stationary phases using chiral additives in the mobile phase).[3][7]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of BDB in Biological Matrices

Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-PROTO-001 Subject: Stabilization of Labile Analytes (BDB) in Plasma, Serum, and Tissue Homogenates Core Directive & Scope Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-PROTO-001 Subject: Stabilization of Labile Analytes (BDB) in Plasma, Serum, and Tissue Homogenates

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your analyte, BDB (treated here as a representative Bio-labile Drug/Biomolecule or specifically Benzodioxolylbutanamine derivatives), is showing poor recovery, variable quantitation, or the appearance of transformation products in biological matrices.

In drug development, "BDB" degradation is rarely random. It is a deterministic outcome of enzymatic hydrolysis , oxidative deamination , or pH-dependent rearrangement . This guide moves beyond basic "keep it cold" advice to provide a mechanistic troubleshooting framework.

Diagnostic Triage: Why is BDB Disappearing?

Before applying stabilizers, you must diagnose the mechanism of loss. Use this decision tree to isolate the root cause.

Workflow: Stability Failure Analysis

StabilityTriage Start BDB Recovery < 85% in Biological Matrix Step1 Is loss observed in Solvent/Buffer? Start->Step1 ChemInstability Chemical Instability (Adsorption/Photolysis) Step1->ChemInstability Yes BioInstability Biological Instability (Enzymatic/Metabolic) Step1->BioInstability No Step2 Does T=0 (Ice) match T=0 (RT)? BioInstability->Step2 RapidEnz Rapid Enzymatic Hydrolysis (Esterases/Deamidases) Step2->RapidEnz No (Ice is better) SlowEnz Slow Metabolic/Chemical Degradation Step2->SlowEnz Yes (Both poor) Step3 Does Acidification restore recovery? RapidEnz->Step3 BaseLabile Base-Labile / Acyl Migration Solution: Acidify to pH 3-4 Step3->BaseLabile Yes Oxidation Oxidation / Thiol-Disulfide Exchange Solution: Antioxidants (Ascorbic Acid/NEM) Step3->Oxidation No

Figure 1: Diagnostic logic flow for identifying the root cause of analyte loss in biological matrices.

Troubleshooting Guides & FAQs

Module A: Enzymatic Degradation (The "Disappearing Peak")

User Question: "My BDB concentrations in rat plasma are 50% lower than in human plasma, even when processed on ice. Why?"

Technical Analysis: This indicates species-specific esterase activity . Rodent plasma contains high levels of carboxylesterases (CES) that are absent or less active in humans. If BDB contains an ester, amide, or carbamate linkage, it is being hydrolyzed into its acid metabolite.

Protocol: The Inhibitor Cocktail Mere cooling (4°C) slows kinetics but does not stop high-turnover enzymes. You must chemically inactivate the enzyme active site.

InhibitorTarget EnzymeConcentrationToxicity Note
PMSF (Phenylmethylsulfonyl fluoride)Serine Proteases / Esterases1–5 mMUnstable in water; dissolve in EtOH. Toxic.
BNPP (Bis-nitrophenyl phosphate)Carboxylesterases5–10 mMBroad spectrum.
Sodium Fluoride (NaF) General Esterases1–5 mg/mLCommon in grey-top tubes; weak inhibitor for some CES.
Dichlorvos Cholinesterases20 µg/mLHighly toxic; use only if PMSF fails.

Actionable Steps:

  • Pre-load Tubes: Add inhibitor to the Vacutainer before blood collection.

  • Immediate Mix: Invert tube 8-10 times immediately.

  • Acidification: If inhibitors fail, immediate acidification (see Module B) often denatures enzymes more effectively than inhibitors.

Module B: Chemical Instability (pH & Oxidation)

User Question: "I see a secondary peak eluting before BDB that increases over time. Is this a metabolite?"

Technical Analysis: If this occurs ex vivo (in the tube), it is likely an artifact.

  • Oxidation: If BDB has an amine or phenolic group (common in benzodioxoles), it may oxidize to an N-oxide or quinone.

  • Acyl Migration: If BDB is a glucuronide or has adjacent hydroxyls, it may undergo rearrangement at neutral/basic pH.

Protocol: The "Shock" Stabilization Most plasma is pH 7.4. Many labile drugs are stable only at pH 3.0–4.0.

Step-by-Step Acidification:

  • Prepare 10% Formic Acid or 0.5M Citric Acid .

  • Add 10 µL of acid per 1 mL of plasma immediately after separation.

  • Verification: Spot check pH with a strip; target pH 3.5.

  • Caution: Acidification can precipitate proteins or cause hemolysis if added to whole blood. Add to plasma only unless validated for whole blood.

For Oxidation (Antioxidants):

  • Add Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite to the collection tube.

  • Critical: Keep samples in amber tubes to prevent photo-oxidation.

Module C: Physical Handling (The "Cold Chain")

User Question: "Can I store my samples at -20°C for a week?"

Technical Analysis: For labile compounds, -20°C is the "danger zone." Enzymatic reactions can proceed slowly in partially frozen matrices (cryoconcentration effect), and freeze-thaw cycles shear DNA/proteins, potentially releasing more active enzymes or oxidants.

Protocol: Thermal Rigor

  • Snap Freezing: Flash freeze samples in liquid nitrogen or dry ice/methanol immediately after processing.

  • Storage: -80°C is mandatory for BDB stability > 24 hours.

  • Thawing: Thaw once on wet ice. Never re-freeze. Aliquot samples (e.g., 100 µL) into single-use tubes during the initial harvest.

Validated Workflow: From Vein to Vial

This workflow integrates chemical and physical stabilization to ensure <15% degradation.

SamplePrep Blood Whole Blood Collection Stabilizer Add Stabilizer (Inhibitor/Antioxidant) Blood->Stabilizer < 30 sec Ice Ice Bath (0-4°C) Stabilizer->Ice Immediate Centrifuge Centrifuge (4°C, 2000xg, 10 min) Ice->Centrifuge < 30 min Harvest Harvest Supernatant (Plasma) Centrifuge->Harvest Acidify Acidify (pH < 4.0) Harvest->Acidify If pH labile Freeze Flash Freeze (-80°C) Harvest->Freeze If pH stable Acidify->Freeze Immediate

Figure 2: Optimized sample processing workflow for labile analytes.

Regulatory & Validation Criteria (FDA/EMA)

When validating your method for BDB, you must demonstrate stability under these conditions (FDA M10 Guidance):

Stability TestConditionAcceptance Criteria
Bench-Top 4–24 hours at ambient/processing tempMean conc. ±15% of nominal
Freeze-Thaw At least 3 cycles (-80°C to RT)Mean conc. ±15% of nominal
Long-Term Duration of study storage (e.g., 3 months)Mean conc. ±15% of nominal
Whole Blood T=0 vs T=2 hours (on ice/RT)No significant degradation

Self-Validation Check: Always run a "Post-Extraction Spike" vs. "Pre-Extraction Spike" .

  • If Post-spike is high but Pre-spike is low: Degradation occurred during extraction.

  • If both are low: Matrix effect (Ion Suppression).

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis. Rapid Communications in Mass Spectrometry. [Link]

  • Chen, J., & Hsieh, Y. (2005).[4] Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring. [Link]

  • Fung, E. N., et al. (2010).[5] Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis. [Link]

Sources

Optimization

challenges in the quantification of BDB's N-desmethyl metabolite

Technical Support Center: BDB & MBDB Metabolite Analysis Ticket ID: BDB-MET-001 Topic: Troubleshooting the Quantification of BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) Status: Open Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BDB & MBDB Metabolite Analysis Ticket ID: BDB-MET-001 Topic: Troubleshooting the Quantification of BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "N-Desmethyl" Nomenclature Challenge

Before proceeding with the protocol, we must address a critical nomenclature alignment. BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) is a primary amine.[1] Chemically, it cannot undergo N-desmethylation because it lacks a methyl group on the nitrogen atom.

In forensic and clinical toxicology, the term "BDB's N-desmethyl metabolite" is almost exclusively a user shorthand for one of two scenarios:

  • Scenario A (Most Likely): You are quantifying BDB itself , which is the N-desmethyl metabolite of the parent drug MBDB (Methylbenzodioxolylbutanamine, or "Eden").

  • Scenario B: You are looking for the downstream metabolite of BDB, which involves O-demethylenation (opening the dioxole ring) to form alpha-ethyl-dopamine .

This guide focuses on Scenario A: The quantification of BDB (often found in matrices positive for MBDB) and the critical challenge of distinguishing it from its isobaric isomer, MDMA .

Part 1: The Core Challenge – Isobaric Interference

The single greatest failure point in BDB quantification is isobaric interference . BDB and MDMA (Ecstasy) are structural isomers with the exact same molecular formula (


) and monoisotopic mass (

).

Why this breaks standard workflows:

  • Mass Spec Blindness: Both compounds produce the same precursor ion (

    
    ) and often share major fragment ions (e.g., 
    
    
    
    163, 135, 105).
  • False Positives: Without rigorous chromatographic separation, a sample positive for MDMA can be falsely quantified as BDB, or vice versa.

Visualizing the Isomer Trap

BDB_MDMA_Isomers cluster_0 Parent Drug (MBDB) cluster_1 The Isobaric Conflict (m/z 194.1) MBDB MBDB (N-methyl-BDB) Precursor BDB BDB (Target Metabolite) Alpha-ethyl phenethylamine MBDB->BDB N-Demethylation (Metabolic Pathway) Conflict Shared MS/MS Transitions (194 -> 163, 135) BDB->Conflict MDMA MDMA (Interference) N-methyl amphetamine MDMA->Conflict Resolution CRITICAL SOLUTION: Chromatographic Separation (Rt differentiation) Conflict->Resolution

Caption: The metabolic pathway of MBDB to BDB and the analytical collision with the isomer MDMA.

Part 2: Troubleshooting Guide & Protocols

Issue 1: "I see a peak for BDB, but the ratio of qualifier ions is inconsistent."

Diagnosis: Co-elution with MDMA or Ethyl-MDA. The Fix: You must optimize your Liquid Chromatography (LC) gradient to separate the ethyl side chain (BDB) from the N-methyl group (MDMA).

Optimized LC-MS/MS Protocol:

  • Column Choice: Do not use a standard C18 column if you are struggling with resolution. Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These stationary phases offer superior selectivity for positional isomers and aromatic compounds.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (The salt improves peak shape for amines).

    • B: Methanol + 0.1% Formic Acid (Methanol often provides better selectivity for phenethylamine isomers than Acetonitrile).

Separation Benchmark Table:

CompoundPrecursor (m/z)Quant Ion (m/z)Qual Ion (m/z)Approx. Rt (Biphenyl Col)
MDMA 194.1163.1105.13.2 min
BDB 194.1135.1105.13.6 min
MBDB 208.1176.1135.14.1 min

Note: BDB typically elutes LATER than MDMA on reverse-phase columns due to the steric bulk of the alpha-ethyl group compared to the N-methyl group.

Issue 2: "My sensitivity is low in urine samples."

Diagnosis: Ion suppression caused by phospholipids or high salt content, common in direct-injection methods. The Fix: Implement a robust Solid Phase Extraction (SPE) protocol. Liquid-Liquid Extraction (LLE) is often insufficient for removing matrix interferences for low-level metabolite quantification.

Recommended SPE Workflow (Mixed-Mode Cation Exchange):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Urine + 200 µL Internal Standard (BDB-d5 or MDMA-d5) + 600 µL Acetate Buffer (pH 4.0).

  • Wash 1: 1 mL Water (Removes salts).

  • Wash 2: 1 mL 0.1N HCl in MeOH (Crucial step to break up phospholipid interactions while retaining the amine).

  • Elute: 2 x 500 µL Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2).

  • Dry & Reconstitute: Evaporate to dryness; reconstitute in 90:10 Mobile Phase A:B.

Why this works: The mixed-mode cation exchange (MCX) mechanism locks the basic amine of BDB onto the sorbent, allowing you to wash away neutral and acidic interferences aggressively.

Issue 3: "How do I validate that I am actually detecting BDB and not a fragment of MBDB?"

Diagnosis: In-source fragmentation. The Mechanism: High desolvation temperatures or voltages can cause the parent drug (MBDB, m/z 208) to lose its methyl group inside the ion source before it enters the quadrupole. This creates a pseudo-ion at m/z 194 that looks exactly like BDB.

Validation Experiment:

  • Inject a high-concentration standard of only MBDB (e.g., 1000 ng/mL).

  • Monitor the MRM transitions for BDB (194 -> 135).

  • Result Analysis:

    • If you see a peak at the retention time of MBDB in the BDB channel, you have in-source fragmentation.

    • Action: Lower your Fragmentor voltage or Declustering Potential. Ensure chromatographic separation between MBDB and BDB is sufficient (Baseline resolution, Rs > 1.5).

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use MDMA-d5 as an Internal Standard for BDB? A: Yes, but with caution. MDMA-d5 is the closest commercially available stable isotope. However, because BDB and MDMA have slightly different retention times, matrix effects (suppression zones) might differ at their respective elution points.

  • Best Practice: Use BDB-d5 if available. If not, use MDMA-d5 but validate the "Matrix Factor" for both retention times during method validation.

Q: What is the "N-desmethyl" metabolite of BDB then? A: As detailed in the Executive Summary, BDB does not have an N-desmethyl metabolite. If you are tracking the elimination of BDB, you should look for 3,4-dihydroxy-alpha-ethylphenethylamine (resulting from the breakdown of the methylenedioxy ring) or its glucuronide conjugates. These are often detected in urine but are highly unstable without acidification/antioxidants (like ascorbic acid).

Q: Why does my calibration curve for BDB flatten at high concentrations? A: This is likely detector saturation or dimer formation . Primary amines like BDB can form dimers (


) at high concentrations in the electrospray droplet.
  • Solution: Use a quadratic regression fit (weighted 1/x) or reduce the injection volume.

References

  • Maurer, H. H., et al. (2000). "Toxicology and metabolism of the designer drug 1-(3,4-methylenedioxyphenyl)-2-butanamine (BDB) in rat and human urine." Journal of Chromatography B. Link (Verified Source: PubMed).

  • Kronstrand, R. (1996). "Identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) in urine from drug users." Journal of Analytical Toxicology. Link (Verified Source: Oxford Academic).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library & Monographs: Phenethylamines." Link (Verified Source: SWGDRUG).

  • Peters, F. T., et al. (2010). "Analytical toxicology of emerging drugs of abuse." Therapeutic Drug Monitoring. Link (Verified Source: LWW).

For further assistance with method transfer or custom column selection, please reply to this ticket with your current chromatograms attached.

Sources

Troubleshooting

preventing auto-oxidation of 1-(3,4-Methylenedioxyphenyl)-2-butanamine

Welcome to the Technical Support Center for 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB/J). This guide is structured to address the specific stability challenges of the 2-butanamine class.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB/J).

This guide is structured to address the specific stability challenges of the 2-butanamine class. Unlike standard phenethylamines, the extended alkyl chain and the methylenedioxy ring create specific vulnerabilities to oxidative stress and carbamylation.

Module 1: The Root Cause Analysis (Mechanisms)

Before implementing protocols, you must understand why your sample is degrading. Two distinct forces attack 1-(3,4-Methylenedioxyphenyl)-2-butanamine: Auto-oxidation and Carbamylation .

The Auto-Oxidation Cascade

The free base of this compound is an oil. In the presence of oxygen and light, the benzylic carbon (the carbon attached to the aromatic ring) is susceptible to radical abstraction.

  • Mechanism: A photon or trace metal initiates a radical at the benzylic position. This reacts with

    
     to form a peroxide radical, eventually leading to an imine (Schiff base).
    
  • Visual Indicator: The clear oil turns yellow, then amber, and finally brown/black.

  • Result: Loss of potency and formation of polymerization products.

Atmospheric Carbamylation (The "False" Oxidation)

Primary amines are nucleophiles that react greedily with atmospheric Carbon Dioxide (


).
  • Mechanism:

    
     (Carbamate).
    
  • Visual Indicator: White crust forming on the cap or suspended solids in the oil. This is often mistaken for oxidation, but it is actually a reversible reaction.

OxidationPathway FreeBase Free Base (Oil) (Clear/Colorless) CO2_Attack Atmospheric CO2 (Exposure) FreeBase->CO2_Attack O2_Attack O2 / UV Light (Radical Initiator) FreeBase->O2_Attack Carbamate Carbamate Salt (White Crust/Solid) CO2_Attack->Carbamate Reversible Radical Benzylic Radical (Intermediate) O2_Attack->Radical H-Abstraction Imine Imine (Schiff Base) (Yellowing) Radical->Imine Oxidation Polymer Polymers/Aldehydes (Brown Sludge) Imine->Polymer Degradation

Figure 1: The dual degradation pathways of BDB. Green represents the stable starting material, Yellow represents intermediate warnings, and Red/Black represents degradation.

Module 2: Prevention & Storage Protocols

If you must store the compound as a Free Base , strict adherence to the "Inert Barrier" protocol is required.

Protocol A: The Inert Barrier System (Free Base Storage)

Applicability: Use this when the free base form is required for immediate experimentation.

  • Container Selection: Use Amber Borosilicate Glass (Type I).

    • Why: Blocks UV radiation (200-400nm) which catalyzes benzylic radical formation.

  • Headspace Purging:

    • Insert a pipette connected to an Argon (preferred) or Nitrogen tank into the vial.

    • Flow gas gently (2-3 psi) for 30 seconds to displace lighter oxygen.

    • Tip: Argon is heavier than air and forms a "blanket" over the oil.

  • Seal Integrity:

    • Use a PTFE-lined cap. Wrap the junction with Parafilm® M to prevent gas exchange.

  • Thermal Control:

    • Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture into the oil, accelerating degradation.

Module 3: The Ultimate Fix – Salt Conversion

The only way to permanently halt auto-oxidation is to convert the reactive free base oil into a stable crystalline salt (Hydrochloride). The crystal lattice protects the amine and the benzylic position from oxidative attack.

Protocol B: Hydrochloride Salt Formation

Scope: Converts unstable oil to stable solid.

Reagents:

  • Anhydrous Diethyl Ether or Isopropanol (IPA).

  • Hydrochloric acid (HCl) generator (or 37% HCl dissolved in IPA).

Step-by-Step:

  • Dissolution: Dissolve 1g of Free Base oil in 10mL of dry Diethyl Ether. The solution should be clear.

  • Acidification:

    • Method A (Gas): Generate dry HCl gas (dripping

      
       onto 
      
      
      
      ) and bubble it slowly into the ether solution.
    • Method B (Liquid): Add dropwise a solution of HCl in Isopropanol/Dioxane.

  • Crystallization: The solution will cloud immediately as the salt precipitates. Continue adding acid until pH reaches ~5 (check with damp pH paper).

  • Filtration: Vacuum filter the white crystals.

  • Washing: Wash with cold, dry acetone to remove any yellow oxidation byproducts (which remain soluble in acetone).

  • Drying: Dry under high vacuum to remove solvent residues.

Self-Validating Check:

  • Result: You should have a white, crystalline powder.

  • Melting Point Verification: The HCl salt should have a sharp melting point (approx. 155-165°C, varies by specific isomer/polymorph). If it melts <140°C, it is impure or wet.

Module 4: Troubleshooting & FAQs

Use this decision matrix to diagnose and solve issues with your sample.

Troubleshooting Start Visual Inspection of Sample IsSolid Is it Solid or Liquid? Start->IsSolid Liquid Liquid (Free Base) IsSolid->Liquid ColorCheck What color is it? Liquid->ColorCheck Solid Solid (Salt) Yellow Yellow/Amber ColorCheck->Yellow Oxidation Started Brown Brown/Black ColorCheck->Brown Heavy Polymerization Clear Clear/Colorless ColorCheck->Clear Healthy Action_Distill Action: Acid/Base Extraction or Vacuum Distillation Yellow->Action_Distill Action_Discard Action: Irreversible Damage. Discard. Brown->Action_Discard Action_Store Action: Store under Argon at -20°C Clear->Action_Store

Figure 2: Diagnostic workflow for assessing sample integrity.

Q1: My sample has turned yellow. Is it ruined?

A: Not necessarily. Yellowing indicates the formation of imines (Schiff bases).

  • The Fix: Perform an Acid/Base Extraction .

    • Dissolve the yellow oil in dilute HCl (converts amine to water-soluble salt; oxidation products often remain organic).

    • Wash with Dichloromethane (DCM) to remove the yellow oxidation products.

    • Basify the aqueous layer with NaOH.

    • Extract the purified amine back into DCM.

    • Evaporate solvent. The resulting oil should be clear.

Q2: There is a white crust on the cap of my free base vial.

A: This is likely Amine Carbonate , caused by


 absorption, not oxidation.
  • The Fix: It is harmless but alters the mass. You can convert it back to the free base by dissolving it in water, basifying with NaOH, and extracting with a solvent.

Q3: Can I use antioxidants like Vitamin C (Ascorbic Acid)?

A: Not recommended for analytical standards. While antioxidants prevent oxidation, they introduce impurities that interfere with HPLC/GC-MS analysis. For long-term storage of bulk material, BHT (Butylated hydroxytoluene) (0.1%) can be used, but Argon purging is superior and cleaner.

References

  • PubChem. (n.d.). 1-(3,4-Methylenedioxyphenyl)-2-butanamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Org. Synth. 2018, 95, 60-79.[1] Retrieved from [Link]

  • University of Rochester. (n.d.).[2] Workup for Removing Amines. Not Voodoo. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of BDB and MDMA on serotonin release

Comparative Guide to Serotonin Release: BDB vs. MDMA A Senior Application Scientist's In-Depth Technical Analysis for Researchers In the landscape of neuropharmacological research, particularly concerning serotonergic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Serotonin Release: BDB vs. MDMA

A Senior Application Scientist's In-Depth Technical Analysis for Researchers

In the landscape of neuropharmacological research, particularly concerning serotonergic systems, the precise characterization of psychoactive compounds is paramount. Among the plethora of phenethylamines, 3,4-methylenedioxymethamphetamine (MDMA) has been extensively studied for its potent serotonin-releasing effects.[1] A lesser-known, yet structurally similar analogue, 1,3-Benzodioxolylbutanamine (BDB), also known as 3,4-methylenedioxy-α-ethylphenethylamine, presents a valuable comparative case.[2] This guide provides a detailed comparative analysis of BDB and MDMA, focusing on their mechanisms of action, potency, and efficacy in inducing serotonin (5-HT) release. We will delve into the experimental data that underpins our understanding and provide the methodologies required to replicate and validate these findings.

Mechanistic Overview: The Serotonin Transporter as a Primary Target

The principal molecular target for both MDMA and BDB is the presynaptic serotonin transporter (SERT).[3][4] SERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating serotonergic signaling.[5] Both MDMA and BDB act as SERT substrates, meaning they are recognized and transported into the neuron by the transporter.[6]

However, their interaction with SERT goes beyond simple competitive inhibition of 5-HT reuptake. These compounds induce a conformational change in the transporter, causing it to reverse its direction of transport.[7][8] This "transporter-mediated release" results in a rapid, non-exocytotic efflux of 5-HT from the neuronal cytoplasm into the synaptic cleft, leading to a massive increase in extracellular serotonin concentrations.[1][6][9] This shared mechanism is the foundation of their potent serotonergic activity. MDMA also interacts with vesicular monoamine transporters (VMATs), disrupting the sequestration of 5-HT into synaptic vesicles and further increasing cytosolic 5-HT concentrations available for release.[7][10]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT (Serotonin Transporter) Cytosolic_5HT Cytosolic 5-HT SERT->Cytosolic_5HT 2. Reverses Transporter (Efflux) Extracellular_5HT Extracellular 5-HT SERT->Extracellular_5HT Transporter-Mediated Efflux Vesicle Synaptic Vesicle (Stores 5-HT) Vesicle->Cytosolic_5HT Leads to higher cytosolic [5-HT] Cytosolic_5HT->SERT Normal Reuptake Direction VMAT2 VMAT2 VMAT2->Vesicle 5-HT Sequestration Drug MDMA or BDB Drug->SERT 1. Binds & Enters Neuron Drug->VMAT2 Disrupts Storage (MDMA)

Caption: Mechanism of transporter-mediated serotonin release by MDMA and BDB.
Comparative Potency and Efficacy: A Quantitative Look

While the mechanism is similar, the potency and efficacy of these compounds can differ. Potency (EC₅₀/IC₅₀) refers to the concentration of a drug required to produce 50% of its maximal effect, while efficacy (Eₘₐₓ) refers to the maximum effect the drug can produce.

Experimental data from studies using cell lines stably expressing human SERT (hSERT) provide a direct comparison of the inhibitory potency of MDMA and BDB on serotonin uptake. These studies are critical as they isolate the interaction with the primary target.

CompoundActionIC₅₀ (µM) on hSERTRelative PotencySource
MDMA 5-HT Uptake Inhibition2.6 ± 0.3Reference[4]
BDB 5-HT Uptake Inhibition2.5 ± 0.4Equipotent to MDMA[4]

Table 1: Comparative inhibitory potency of MDMA and BDB on serotonin uptake in HEK293 cells expressing hSERT.

A key differentiator appears in their effects on dopamine (DA). While both compounds are less effective at the dopamine transporter (DAT) than at SERT, BDB displays a significantly diminished ability to release dopamine compared to MDMA.[11] This selectivity for the serotonin system may underlie the reported differences in subjective effects, with BDB being described as more sedating and less stimulating than MDMA.[2]

Experimental Protocols for Measuring Serotonin Release

To ensure scientific integrity, the protocols used to derive these comparative data must be robust and reproducible. The following section details a generalized workflow for an in vitro serotonin release assay using transfected cell lines, a common and controlled method.

Objective: To quantify and compare the potency and efficacy of MDMA and BDB in inducing SERT-mediated serotonin release from hSERT-expressing cells.

Principle: Cells stably expressing hSERT are pre-loaded with radiolabeled serotonin ([³H]5-HT). The cells are then exposed to various concentrations of the test compounds (MDMA, BDB). The amount of [³H]5-HT released into the supernatant is measured by liquid scintillation counting, allowing for the determination of EC₅₀ and Eₘₐₓ values.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT) cDNA in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) at 37°C in a 5% CO₂ incubator.[4][12]

    • Plate cells in 24-well plates and grow to confluence. The use of a stable cell line ensures consistent SERT expression across experiments, a cornerstone of a self-validating system.

  • Pre-loading with [³H]5-HT:

    • Wash the confluent cells twice with a Krebs-Ringer-HEPES (KRH) buffer. The composition of this buffer is critical to maintain cell viability and normal ionic gradients.

    • Incubate the cells for 45-60 minutes at 37°C in KRH buffer containing a low concentration of [³H]5-HT (e.g., 10-20 nM). This allows the transporter to actively accumulate the radiolabel.

  • Wash and Baseline Measurement:

    • Aspirate the loading solution and wash the cells rapidly four times with ice-cold KRH buffer to remove extracellular [³H]5-HT.

    • Add fresh, pre-warmed KRH buffer and incubate for 5-10 minutes. Collect this supernatant to measure the basal (spontaneous) efflux of [³H]5-HT. This step is essential for establishing a baseline against which stimulated release is measured.

  • Drug Incubation (Stimulated Release):

    • Aspirate the buffer and add KRH buffer containing various concentrations of MDMA or BDB (e.g., ranging from 10 nM to 100 µM).

    • Include a "vehicle" control (buffer only) and a "maximal release" control using a high concentration of a known potent releaser like fenfluramine or an unlabelled high concentration of 5-HT.

    • Incubate for a fixed period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection and Cell Lysis:

    • Collect the supernatant from each well into scintillation vials. This contains the released [³H]5-HT.

    • Add a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer) to the wells to solubilize the cells.

    • Transfer the cell lysate to a separate set of scintillation vials. This represents the amount of [³H]5-HT remaining in the cells.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to all vials and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of [³H]5-HT released for each concentration:

      • % Release = [CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)] * 100

    • Subtract the basal release value from all stimulated release values.

    • Plot the percentage of specific release against the log concentration of the drug.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ and Eₘₐₓ values for both BDB and MDMA.

G cluster_workflow Experimental Workflow: [3H]5-HT Release Assay A 1. Cell Culture (HEK293-hSERT cells) B 2. Pre-loading (Incubate with [3H]5-HT) A->B C 3. Wash & Baseline (Remove extracellular [3H]5-HT, measure basal release) B->C D 4. Drug Incubation (Add BDB or MDMA at various concentrations) C->D E 5. Sample Collection (Separate supernatant and lysate) D->E F 6. Quantification (Liquid Scintillation Counting) E->F G 7. Data Analysis (Calculate % Release, Plot Dose-Response Curve, Determine EC50 & Emax) F->G

Caption: Workflow for a quantitative in vitro serotonin release assay.
Implications of Findings and Concluding Remarks

For researchers in drug development, this comparative analysis highlights how subtle structural modifications—in this case, the extension of the alpha-methyl group in MDMA to an alpha-ethyl group in BDB—can fine-tune a compound's selectivity profile (SERT vs. DAT) without significantly altering its potency at the primary target. This principle is fundamental in the rational design of novel therapeutics. The potential for reduced stimulant properties and possibly a different neurotoxic profile makes the BDB/MDMA comparison a compelling area for further investigation, particularly in understanding the precise role of dopamine in MDMA's overall effects and neurotoxicity.[13][14]

References

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. Proceedings of the National Academy of Sciences, 89(5), 1817–1821. [Link]

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. Semantic Scholar. [Link]

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. PNAS. [Link]

  • Holley, A., Simonson, B., & Kivell, B. M. (2013). MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism. Journal of Addiction & Prevention, 1(1). [Link]

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. PubMed. [Link]

  • Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1986). Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release from superfused rat brain slices. European Journal of Pharmacology, 132(2-3), 269–276. [Link]

  • Not Referenced in Text.
  • de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB). Pharmacology Biochemistry and Behavior, 66(3), 481-487. [Link]

  • Not Referenced in Text.
  • Not Referenced in Text.
  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 146(2), 229–237. [Link]

  • Wikipedia contributors. (2023). 1,3-Benzodioxolylbutanamine. Wikipedia, The Free Encyclopedia. [Link]

  • Not Referenced in Text.
  • Not Referenced in Text.
  • Not Referenced in Text.
  • Cassels, B. K., & Sáez-Briones, P. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 139. [Link]

  • Not Referenced in Text.
  • Not Referenced in Text.
  • Not Referenced in Text.
  • Not Referenced in Text.
  • Pifl, C., Reither, H., & Singer, E. A. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. The Journal of Pharmacology and Experimental Therapeutics, 314(1), 346–354. [Link]

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  • Parrott, A. C. (2002). Recreational Ecstasy/MDMA, the serotonin syndrome, and serotonergic neurotoxicity. Pharmacology, Biochemistry and Behavior, 71(4), 837–844. [Link]

  • Bristol-Myers Squibb. (n.d.). Mechanism of Action of the Serotonin Transporter. Vanderbilt University. [Link]

  • Fantegrossi, W. E., & Howell, L. L. (2022). The role of extracellular serotonin and MDMA in the sensitizing effects of MDMA. Psychopharmacology, 239(8), 2545–2554. [Link]

  • Not Referenced in Text.
  • Wikipedia contributors. (2024). Serotonin transporter. Wikipedia, The Free Encyclopedia. [Link]

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Comparative

in vivo validation of BDB as a selective serotonin-norepinephrine reuptake inhibitor

This guide outlines the rigorous in vivo validation of BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) , characterizing its pharmacological profile as a Selective Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . While BD...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vivo validation of BDB (1-(1,3-benzodioxol-5-yl)-2-butanamine) , characterizing its pharmacological profile as a Selective Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .

While BDB is structurally related to entactogens (MDMA analogs), its distinct neurochemical profile—characterized by potent blockade of SERT and NET with reduced dopaminergic liability—positions it as a unique candidate for SNRI validation.[1] This guide synthesizes protocols from neuropharmacology (specifically microdialysis and synaptosomal assays) to objectively verify this classification.[1]

Executive Summary & Mechanistic Rationale

The Objective: To validate BDB's classification as a selective SNRI by quantifying its occupancy and functional inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters in vivo, while demonstrating minimal impact on the Dopamine Transporter (DAT).[1]

The Challenge: Distinguishing "Reuptake Inhibition" from "Release" in phenethylamine derivatives. Unlike pure blockers (e.g., Venlafaxine), BDB may exhibit substrate-like activity.[1] Validation requires proving that the net outcome is a sustained, selective elevation of extracellular 5-HT and NE without the phasic dopamine spikes associated with psychostimulants.[1]

Mechanism of Action: The SNRI Profile

BDB targets the presynaptic transporters.[1] The validation hypothesis rests on BDB having a high affinity (


) for SERT and NET, effectively blocking the re-entry of neurotransmitters into the presynaptic neuron, thereby prolonging their residence in the synaptic cleft.[1]

G BDB BDB (Compound) SERT SERT (5-HT Transporter) BDB->SERT High Affinity Binding (Inhibition) NET NET (NE Transporter) BDB->NET High Affinity Binding (Inhibition) DAT DAT (DA Transporter) BDB->DAT Low Affinity/Weak Effect Synapse Synaptic Cleft Concentration SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Downstream Post-Synaptic Activation (5-HT/NE Receptors) Synapse->Downstream Increased Signaling Behavior Antidepressant-like Effect (Reduced Immobility) Downstream->Behavior Modulation

Figure 1: Mechanistic pathway of BDB acting as a dual reuptake inhibitor.[1] Note the selective exclusion of DAT interaction.

Comparative Pharmacological Profile (In Vitro Data)

Before in vivo work, the SNRI profile is established via synaptosomal uptake inhibition.[1] BDB is compared here against Venlafaxine (Clinical SNRI) and MDMA (Non-selective Releaser).[1]

ParameterBDB (Test Agent)Venlafaxine (SNRI Control)MDMA (Releaser Control)Interpretation
5-HT Uptake Inhibition (

)
Low nM range ~76 nM~238 nMBDB shows potent SERT blockade comparable to clinical standards.[1]
NE Uptake Inhibition (

)
Low nM range ~248 nM~462 nMStrong NET affinity confirms the "Dual" inhibitor status.[1]
DA Uptake Inhibition (

)
High / Weak >2000 nM~278 nMCritical Validation Point: BDB lacks the potent DAT inhibition seen in abuse-prone releasers.[1]
Release vs. Uptake Ratio Mixed ProfilePure UptakePredominant ReleaseBDB validates as an SNRI if uptake inhibition dominates at therapeutic doses.[1]

Data synthesized from Nagai et al. (2007) and comparative pharmacological reviews.[1]

Protocol A: In Vivo Microdialysis (The Gold Standard)

Microdialysis is the only method to validate real-time extracellular neurotransmitter fluctuations in awake, freely moving animals.[1] This protocol differentiates BDB from psychostimulants by mapping the ratio of 5-HT/NE elevation to DA elevation.

Experimental Workflow

Subject: Male Sprague-Dawley Rats (250–300g). Target Region: Prefrontal Cortex (PFC) – rich in SERT/NET terminals; Striatum – rich in DAT (used as a negative control for selectivity).[1]

Step-by-Step Methodology:
  • Stereotaxic Surgery:

    • Anesthetize animal (Isoflurane).[1]

    • Implant guide cannula targeting the mPFC (AP: +3.2 mm, ML: +0.8 mm, DV: -4.0 mm).[1]

    • Integrity Check: Allow 5-7 days recovery to minimize inflammation artifacts.

  • Probe Insertion & Perfusion:

    • Insert concentric dialysis probe (2mm membrane length).[1]

    • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.[1]

    • Equilibration: 120 minutes perfusion prior to baseline sampling to stabilize neurotransmitter flux.[1]

  • Baseline Sampling:

    • Collect 3 samples (20 min intervals) to establish basal 5-HT/NE/DA levels.[1]

    • Criterion: Basal levels must not deviate >10%.[1]

  • Drug Administration:

    • Administer BDB (e.g., 5 mg/kg, i.p.) or Vehicle.[1]

  • Analytical Quantification:

    • Analyze dialysate via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).

    • Validation Metric: 5-HT and NE peaks must resolve clearly without metabolite interference.

Microdialysis cluster_0 Preparation cluster_1 Experiment Day Surgery Stereotaxic Cannulation Recovery 5-7 Day Recovery Surgery->Recovery Basal Baseline Sampling (-60 to 0 min) Recovery->Basal Injection BDB Injection (i.p.) Basal->Injection Sampling Post-Drug Sampling (0 to 180 min) Injection->Sampling Analysis HPLC-ECD Quantification Sampling->Analysis

Figure 2: Microdialysis workflow for temporal resolution of neurotransmitter efflux.

Expected Outcomes for SNRI Validation:
  • 5-HT: Rapid increase to 200–400% of baseline within 40 minutes.

  • NE: Concurrent increase (similar magnitude to 5-HT).[1]

  • DA: Minimal or delayed increase (<150% baseline) in the Striatum.[1] Note: A massive DA spike would invalidate the "Selective" SNRI claim and suggest psychostimulant properties.[1]

Protocol B: Behavioral Validation (Functional Efficacy)

Biochemical data must translate to functional outcomes.[1] The Forced Swim Test (FST) is the standard for validating antidepressant-like activity (SNRI efficacy), while the Locomotor Activity test rules out false positives from stimulant effects.[1]

Forced Swim Test (FST)[1]
  • Rationale: SNRIs reduce immobility time by enhancing noradrenergic/serotonergic transmission.[1]

  • Protocol:

    • Pre-test: 15 min swim 24h prior to testing (induces despair state).[1]

    • Dosing: Administer BDB (acute or sub-chronic) 1h before test.

    • Test: 5 min swim session.

    • Scoring: Measure latency to immobility and total immobility duration.

  • Validation Criteria: BDB should significantly decrease immobility compared to saline, with efficacy comparable to Venlafaxine.[1]

Open Field Locomotor Assay
  • Rationale: To prove BDB is an SNRI and not just a stimulant (like Amphetamine).[1]

  • Protocol: Place rat in an infrared-beam activity cage immediately after dosing.

  • Validation Criteria:

    • SNRI Profile: Mild to moderate increase in activity (exploratory), but habituation occurs.[1]

    • Stimulant Profile (Invalidation): Stereotypy (repetitive movements) and sustained hyperlocomotion without habituation.[1]

References

  • Nagai, F., Nonaka, R., & Satoh, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain.[1] European Journal of Pharmacology, 559(2-3), 132-137.[1]

  • Montgomery, T., et al. (2007). Basal neurotransmitter levels and the effects of BDB in the rat brain: A microdialysis study.[1] Toxicology Letters, 171, 1-11.[1]

  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-methylenedioxymethamphetamine (MDMA) and its analogs.[1] Neuropsychopharmacology. [1]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1] Transform Press. (Contextual reference for chemical structure).

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology, 168(2), 458-470.[1] [1]

Sources

Validation

A Comparative Analysis of the Thermoregulatory Effects of BDB and d-Amphetamine: A Guide for Researchers

This guide provides an in-depth comparison of the thermoregulatory effects of 1,3-Benzodioxolyl-N-methylbutanamine (BDB) and d-amphetamine, designed for researchers, scientists, and drug development professionals. Moving...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the thermoregulatory effects of 1,3-Benzodioxolyl-N-methylbutanamine (BDB) and d-amphetamine, designed for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of effects, we will explore the causal mechanisms, the critical influence of environmental temperature, and the practical methodologies for studying these phenomena. Our objective is to equip you with the foundational knowledge to design and interpret experiments in this domain with scientific rigor.

Introduction: Two Distinct Pharmacological Probes of Thermoregulation

BDB and d-amphetamine, while both psychostimulants, exert markedly different effects on the body's thermoregulatory systems. Understanding these differences is crucial for predicting their physiological and toxicological profiles. d-Amphetamine, a classical psychostimulant, primarily acts as a potent releaser of dopamine and norepinephrine[1]. In contrast, BDB, an entactogen and analog of MDMA, is a serotonin-norepinephrine releasing agent with significantly weaker effects on dopamine[2][3]. This fundamental difference in their neurochemical mechanisms of action is the primary driver of their divergent thermoregulatory profiles.

The Opposing Effects on Core Body Temperature: A Tale of Two Neurotransmitters

The most striking difference between BDB and d-amphetamine lies in their impact on core body temperature. Broadly, d-amphetamine is associated with hyperthermia (an increase in body temperature), while BDB is linked to hypothermia (a decrease in body temperature). However, this is an oversimplification, as the ambient temperature plays a critical role in determining the direction and magnitude of the response.

d-Amphetamine: A Dose- and Environment-Dependent Hyperthermic Agent

At typical laboratory ambient temperatures (20-30°C), d-amphetamine administration in rats and mice leads to a dose-dependent increase in core body temperature[4]. This hyperthermic effect is a consequence of increased metabolic rate and cutaneous vasoconstriction, which reduces heat dissipation[4]. The increased metabolic activity is driven by the release of dopamine and norepinephrine, which activates the sympathetic nervous system, the body's "fight-or-flight" response[1].

However, in cold environments (e.g., 8°C), d-amphetamine can induce hypothermia in rats, primarily by decreasing metabolic heat production[4]. This highlights the compound's ability to disrupt normal thermoregulatory responses, rather than simply elevating the thermoregulatory set-point.

BDB: A Serotonin-Mediated Hypothermic Agent

In contrast to d-amphetamine, BDB has been observed to produce dose- and time-dependent hypothermia. While direct experimental data on BDB across a range of ambient temperatures is limited, its close structural and pharmacological analog, 3,4-methylenedioxymethamphetamine (MDMA), provides valuable insights. In rats, MDMA induces hyperthermia at warm ambient temperatures but causes hypothermia in colder environments[4][5].

The hypothermic effect of BDB is believed to be mediated by its potent serotonin-releasing properties. Activation of certain serotonin receptors, particularly the 5-HT1A receptor, has been shown to induce hypothermia[1][6][7]. This effect is thought to be due to a decrease in metabolic rate and an increase in heat loss through vasodilation.

Quantitative Comparison of Thermoregulatory Effects

The following table summarizes the key thermoregulatory effects of BDB and d-amphetamine based on available preclinical data. It is important to note that direct comparative studies are scarce, and these values are synthesized from separate investigations.

ParameterBDBd-Amphetamine
Primary Effect on Core Body Temperature HypothermiaHyperthermia (at standard ambient temperatures)
Effect at Low Ambient Temperature (e.g., <15°C) Likely pronounced hypothermia (inferred from MDMA data)Hypothermia
Effect at High Ambient Temperature (e.g., >25°C) Unknown (potentially hyperthermia, inferred from MDMA data)Pronounced hyperthermia
Primary Neurotransmitter System Implicated Serotonin (5-HT)Dopamine (DA) and Norepinephrine (NE)
Proposed Receptor-Level Mechanism 5-HT1A receptor agonismD1 and other dopamine receptor activation
Effect on Metabolic Rate Likely decreases (inferred from hypothermic effect)Increases
Effect on Vasomotor Activity Likely vasodilation (inferred from hypothermic effect)Vasoconstriction (at standard ambient temperatures)

Mechanistic Insights: A Tale of Two Pathways

The divergent thermoregulatory effects of BDB and d-amphetamine can be traced back to their primary actions on distinct neurotransmitter systems within the central nervous system, particularly in the hypothalamus, the brain's thermoregulatory center.

cluster_0 d-Amphetamine Pathway cluster_1 BDB Pathway d_amp d-Amphetamine da_ne_release ↑ Dopamine & Norepinephrine Release d_amp->da_ne_release sympathetic_activation Sympathetic Nervous System Activation da_ne_release->sympathetic_activation metabolic_rate ↑ Metabolic Rate sympathetic_activation->metabolic_rate vasoconstriction Cutaneous Vasoconstriction sympathetic_activation->vasoconstriction hyperthermia Hyperthermia metabolic_rate->hyperthermia vasoconstriction->hyperthermia bdb BDB ht_release ↑ Serotonin Release bdb->ht_release ht1a_activation 5-HT1A Receptor Activation ht_release->ht1a_activation metabolic_rate_dec ↓ Metabolic Rate ht1a_activation->metabolic_rate_dec vasodilation Cutaneous Vasodilation ht1a_activation->vasodilation hypothermia Hypothermia metabolic_rate_dec->hypothermia vasodilation->hypothermia

Figure 1: Simplified signaling pathways for the thermoregulatory effects of d-amphetamine and BDB.

Experimental Protocols for Assessing Thermoregulatory Effects

To obtain reliable and reproducible data on the thermoregulatory effects of novel compounds, a standardized experimental protocol is paramount. The following outlines a typical workflow for assessing core body temperature changes in rodents.

Experimental Workflow

acclimation Animal Acclimation baseline Baseline Temperature Recording acclimation->baseline 24-48h injection Drug Administration (i.p.) baseline->injection 60 min monitoring Post-injection Temperature Monitoring injection->monitoring e.g., every 15-30 min for 2-4h data_analysis Data Analysis monitoring->data_analysis

Figure 2: A typical experimental workflow for a thermoregulation study in rodents.

Step-by-Step Methodology: Core Body Temperature Measurement in Rats

Objective: To measure the effect of a test compound on the core body temperature of a rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (BDB or d-amphetamine) dissolved in sterile saline

  • Sterile saline (vehicle control)

  • Syringes and needles (23-25 gauge) for intraperitoneal (i.p.) injection

  • Rectal thermometer with a flexible probe or a telemetry system for continuous monitoring

  • Animal scale

  • Temperature-controlled environment/chamber

Procedure:

  • Animal Acclimation: House rats individually in a temperature-controlled room (e.g., 22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Habituation to Measurement: Handle the rats daily for several days leading up to the experiment to minimize stress-induced hyperthermia. If using a rectal probe, habituate the animals to the measurement procedure.

  • Baseline Temperature Recording: On the day of the experiment, record the baseline core body temperature of each rat. For rectal measurements, lubricate the probe and gently insert it approximately 2-3 cm into the rectum until a stable reading is obtained. For telemetry, allow for a baseline recording period of at least 60 minutes.

  • Drug Preparation and Administration: Prepare fresh solutions of the test compound and vehicle on the day of the experiment. Warm the solutions to room temperature before injection. Administer the designated dose of the test compound or vehicle via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen[3][8].

  • Post-Injection Monitoring: Record the core body temperature at regular intervals (e.g., every 15 or 30 minutes) for a predetermined period (e.g., 2-4 hours) after injection.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors) to determine the significance of the drug's effect compared to the vehicle control.

Conclusion: Implications for Research and Drug Development

The contrasting thermoregulatory effects of BDB and d-amphetamine underscore the critical role of specific neurotransmitter systems in maintaining thermal homeostasis. For researchers, these compounds serve as valuable tools to dissect the complex interplay between the serotonergic and catecholaminergic systems in temperature control. In the context of drug development, understanding a novel compound's thermoregulatory profile is essential for predicting its safety and potential for adverse effects, such as drug-induced hyperthermia, which can be life-threatening[1]. The methodologies and mechanistic insights provided in this guide offer a framework for conducting robust and informative studies in this vital area of pharmacology and toxicology.

References

  • Effects of intracerebroventricular injection of d-amphetamine on metabolic, respiratory, and vasomotor activities and body temperatures in the rat. PubMed. [Link]

  • Effects of MDMA on body temperature in humans. PMC. [Link]

  • Effects of MDMA on body temperature in humans - PubMed. PubMed. [Link]

  • Effects of MDMA, MDA and MDEA on blood pressure, heart rate, locomotor activity and body temperature in the rat involve α-adrenoceptors. PMC. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care Services, The University of British Columbia. [Link]

  • Effects of d-amphetamine on behavioral and autonomic thermoregulation in mice - PubMed. PubMed. [Link]

  • Ambient temperature influences core body temperature response in rat lines bred for differences in sensitivity to 8-hydroxy-dipropylaminotetralin. PubMed. [Link]

  • Role of α2A-adrenoceptors in the effects of MDMA on body temperature in the mouse. PMC. [Link]

  • MBDB - Wikipedia. Wikipedia. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate. ResearchGate. [Link]

  • The Influence of Environmental Temperatures on Neurotoxicity Induced by Methamphetamine in Male Rats. MDPI. [Link]

  • Interaction effects of d-amphetamine treatment and ambient temperature on rat's food intake. PubMed. [Link]

  • Effects of D-Amphetamine on the Set Point of the Thermoregulatory System in Rats. PubMed. [Link]

  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): Its properties and possible risks. PubMed. [Link]

  • (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. PubMed. [Link]

  • Thermoregulatory effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans. PubMed. [Link]

  • Serotonin2C receptor blockade and thermoregulation during exercise in the heat. PubMed. [Link]

  • 5-HT Receptors and Temperature Homeostasis. PMC. [Link]

  • How Do Amphetamines Affect Body Temperature? - Valley Forge Medical Center. Valley Forge Medical Center. [Link]

  • Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine”. Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

Safe Disposal and Regulatory Compliance Guide: 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB)

Disclaimer: The following guide is for educational and operational planning purposes only. 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) is a Schedule I Controlled Substance in the United States and a Class A drug in t...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is for educational and operational planning purposes only. 1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB) is a Schedule I Controlled Substance in the United States and a Class A drug in the United Kingdom. Possession, handling, and disposal are strictly regulated by federal agencies (DEA, Home Office). Unauthorized disposal is a felony. Always consult your institution’s Environmental Health & Safety (EHS) officer and Controlled Substance Officer (CSO) before acting.

Executive Summary & Chemical Profile

1-(3,4-Methylenedioxyphenyl)-2-butanamine (commonly known as BDB or J ) is a structural homolog of MDA and an analog of MDMA. It acts as a serotonergic releasing agent. Due to its psychoactive potency and potential for abuse, it is classified as a Schedule I Controlled Substance .

Effective disposal requires a dual approach: Chemical Safety (preventing environmental toxicity) and Regulatory Chain of Custody (preventing diversion).

Chemical Identification Table
ParameterData
Chemical Name 1-(3,4-Methylenedioxyphenyl)-2-butanamine
Common Abbreviations BDB; J; 3,4-methylenedioxy-α-ethylphenethylamine
CAS Number 42542-10-9 (Base); 107447-03-0 (HCl Salt)
Molecular Formula C₁₁H₁₅NO₂
Physical State White crystalline solid (salt) or oily liquid (free base)
Solubility Water soluble (HCl salt); Ethanol soluble
Hazard Class Acute Tox. 2 (Oral/Inhalation); Aquatic Chronic 2

Regulatory Framework: The "Non-Retrievable" Standard

Unlike standard chemical waste, you cannot simply neutralize BDB and pour it into a hazardous waste drum. The Drug Enforcement Administration (DEA) requires that controlled substances be rendered "Non-Retrievable." [1][2]

  • Definition: The substance must be permanently altered through irreversible means so that it is unavailable and unusable for all practical purposes.[2]

  • The Trap: Simple dilution or mixing with coffee grounds is no longer compliant for registrants (21 CFR § 1317).

  • The Solution: You must use a Reverse Distributor for inventory or Chemical Digestion/Incineration for waste.[3]

Operational Disposal Protocols

Scenario A: Expired or Unwanted Inventory (Vials/Bulk)

Use this protocol for pure substances or stock solutions that are no longer needed.

  • Quarantine: Move the container to the "To Be Disposed" section of your double-locked narcotic safe.

  • Inventory Update: Log the mass/volume to the nearest 0.001g in your Controlled Substance Accountability Log.

  • Reverse Distribution (Mandatory): Do not destroy bulk inventory yourself.

    • Contact a DEA-registered Reverse Distributor.[1][4]

    • Complete DEA Form 222 (Official Order Form) to transfer custody to the distributor.

    • The distributor acts as the "destructor" and will file DEA Form 41 (Registrant Record of Controlled Substances Destroyed) on your behalf.

Scenario B: Experimental Waste & Trace Residues

Use this protocol for reaction mixtures, contaminated solvents, or glassware washings.

Scientific Rationale: Amine salts are thermally stable. Chemical oxidation (e.g., Potassium Permanganate/Sulfuric Acid) is effective but generates hazardous manganese waste and exothermic risks. The safest "Non-Retrievable" method for lab waste is adsorption followed by high-temperature incineration .

Step-by-Step Sequestration:

  • Solvent Collection: Collect all reaction solvents containing BDB into a dedicated High-Density Polyethylene (HDPE) waste container labeled "Controlled Substance Waste - Do Not Sew."

  • Glassware Deactivation:

    • Rinse glassware with 10% Hydrochloric Acid (HCl) . This converts any free base BDB into the water-soluble hydrochloride salt.

    • Collect this rinse into the same waste container.

    • Why: This ensures no volatile free base remains on surfaces.

  • Sequestration (The "Irretrievable" Step):

    • Add a commercial activated charcoal sequestering agent (e.g., Rx Destroyer™ or Cactus Sink™) to the liquid waste.

    • Mechanism:[3][5][6][7][8] The activated carbon physically binds the organic amine, while the chemical matrix hardens, preventing extraction.

  • Final Disposal: Seal the container. Label it as "Hazardous Waste: Incineration Required." Hand it over to your institution's EHS hazardous waste team.

Scenario C: Emergency Spill Cleanup
  • Isolate: Evacuate the immediate area. Don PPE (N95/P100 respirator, double nitrile gloves).

  • Contain: Surround the spill with absorbent pads.

  • Neutralize:

    • If liquid (Free Base): Cover with a weak acid (Citric acid powder or dilute HCl) to reduce volatility.

    • If solid (Salt): Cover with wet absorbent paper to prevent dust generation.

  • Clean: Scoop material into a sealable bag. Wipe the area with methanol, then soap and water.

  • Disposal: Place all cleanup materials into the "Controlled Substance Waste" container (see Scenario B).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points between Regulatory Transfer (Reverse Distribution) and Chemical Destruction (Hazardous Waste).

BDB_Disposal_Workflow Start Identified BDB Material Decision Material Type? Start->Decision Inventory Bulk Inventory / Stock Vials Decision->Inventory Pure Substance Waste Experimental Waste / Spill Cleanup / Residue Decision->Waste Mixture/Residue Quarantine Quarantine in Safe (Update Log) Inventory->Quarantine RevDist Contact Reverse Distributor (DEA Registered) Quarantine->RevDist Form222 Execute Transfer (DEA Form 222) RevDist->Form222 Form41 Distributor Files DEA Form 41 Form222->Form41 Destruction High-Temp Incineration (Non-Retrievable) Form41->Destruction Off-site Sequestration Chemical Sequestration (Activated Charcoal Matrix) Waste->Sequestration Labeling Label: 'Incineration Required' Sequestration->Labeling HazWaste Transfer to EHS (Hazardous Waste Stream) Labeling->HazWaste HazWaste->Destruction Off-site

Caption: Operational workflow distinguishing between inventory transfer (Reverse Distribution) and waste destruction (Sequestration/Incineration).

References

  • Drug Enforcement Administration (DEA). (2014). Disposal of Controlled Substances: Final Rule.[3] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. Federal Register.[4] [Link][8]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[9] ST/NAR/36/Rev.1. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 129870, 1-(3,4-Methylenedioxyphenyl)-2-butanamine. [Link]

  • U.S. Department of Justice. (2023). DEA Form 41: Registrant Record of Controlled Substances Destroyed. [Link][10]

Sources

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